Petromurin C
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[4-(1H-indol-3-yl)-2,3,5,6-tetramethoxyphenyl]-1H-indol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c1-30-23-21(17-12-27-19-8-6-5-7-15(17)19)24(31-2)26(33-4)22(25(23)32-3)18-13-28-20-10-9-14(29)11-16(18)20/h5-13,27-29H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQIGLORIRGXRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1OC)C2=CNC3=CC=CC=C32)OC)OC)C4=CNC5=C4C=C(C=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Origin of Petromurin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Petromurin C, a bis-indolyl benzenoid natural product, has garnered significant interest within the scientific community due to its potent cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the origin of this compound, detailing its producing organism, isolation, and putative biosynthetic pathway. Furthermore, it elucidates the molecular mechanisms underlying its biological activity, offering insights for researchers and professionals engaged in natural product chemistry and drug discovery.
Introduction
Natural products remain a cornerstone of drug discovery, providing structurally diverse scaffolds with potent biological activities. Among these, metabolites from marine-derived microorganisms have emerged as a promising source of novel therapeutic agents. This compound, a secondary metabolite, exemplifies the potential of this ecological niche. This guide delves into the fundamental aspects of this compound's origin, from its microbial source to its molecular interactions within human cells.
Source Organism and Isolation
This compound is a secondary metabolite produced by the fungus Aspergillus candidus, specifically the strain designated as KUFA 0062.[1][2][3] This fungal strain was isolated from a marine sponge of the genus Epipolasis. The sponge was collected from a coral reef in the Similan Island National Park, located in the Phang-Nga province of Southern Thailand.[1] An earlier report also mentions the isolation of this compound from Petromyces muricatus.[4][5]
Fungal Fermentation and Extraction
The production of this compound is achieved through the cultivation of Aspergillus candidus KUFA 0062 in a suitable nutrient-rich medium. The following is a representative protocol for the fermentation and extraction process.
Experimental Protocol: Fungal Fermentation and Extraction
-
Inoculum Preparation: A pure culture of Aspergillus candidus KUFA 0062 is grown on a solid agar medium (e.g., Potato Dextrose Agar) to obtain a sufficient amount of mycelia and spores.
-
Fermentation: A portion of the mature fungal culture is used to inoculate a liquid fermentation medium (e.g., Potato Dextrose Broth or a custom production medium). The culture is incubated for a period of 2-4 weeks under controlled temperature and agitation to promote the production of secondary metabolites.
-
Extraction: Following incubation, the fungal biomass and the culture broth are separated. The broth is extracted with an organic solvent, typically ethyl acetate, to partition the organic-soluble metabolites, including this compound. The fungal mycelium can also be extracted separately with a solvent like methanol or ethyl acetate to recover any intracellularly stored compounds.
-
Concentration: The organic solvent extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Purification of this compound
The crude extract containing a mixture of fungal metabolites is subjected to a series of chromatographic techniques to isolate this compound in its pure form.
Experimental Protocol: Purification of this compound
-
Initial Fractionation: The crude extract is typically subjected to an initial fractionation step using vacuum liquid chromatography (VLC) or column chromatography over silica gel. A gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, and methanol) is used to separate the components based on their polarity.
-
Further Chromatographic Separation: Fractions containing this compound, identified by thin-layer chromatography (TLC) and bioassay if applicable, are pooled and subjected to further purification. This may involve repeated column chromatography on silica gel or other stationary phases like Sephadex LH-20.
-
Final Purification: The final purification is often achieved using high-performance liquid chromatography (HPLC), typically with a reversed-phase column (e.g., C18) and a mobile phase consisting of a gradient of water and acetonitrile or methanol.
Structural Elucidation
The definitive structure of this compound was determined through a combination of spectroscopic techniques.
Experimental Protocol: Structural Elucidation
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is employed to elucidate the detailed chemical structure:
-
¹H NMR: Provides information about the number and chemical environment of protons.
-
¹³C NMR: Provides information about the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the assembly of the molecular scaffold.
-
-
Other Spectroscopic Techniques: Infrared (IR) spectroscopy can provide information about the functional groups present, while Ultraviolet-Visible (UV-Vis) spectroscopy can give insights into the chromophoric system of the molecule.
Biosynthesis of this compound
While the specific biosynthetic gene cluster for this compound in Aspergillus candidus has not been fully characterized, a putative pathway can be proposed based on the biosynthesis of structurally related bis-indolylquinones, such as terrequinone A. The biosynthesis is believed to start from the amino acid L-tryptophan.
Putative Biosynthetic Pathway of this compound
// Nodes L_Tryptophan [label="L-Tryptophan", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IPA [label="Indole-3-pyruvic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Bis_indolyl_core [label="Bis-indolyl intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidation [label="Oxidation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Petromurin_C [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges L_Tryptophan -> IPA [label="Aminotransferase"]; IPA -> Dimerization; Dimerization -> Bis_indolyl_core [label="Nonribosomal Peptide\nSynthetase (NRPS)-like enzyme"]; Bis_indolyl_core -> Oxidation; Oxidation -> Petromurin_C [label="Oxidoreductase"]; } dot Figure 1: Putative biosynthetic pathway of this compound.
The proposed pathway involves the following key steps:
-
Conversion of L-tryptophan: An aminotransferase likely converts L-tryptophan to indole-3-pyruvic acid.
-
Dimerization: A nonribosomal peptide synthetase (NRPS)-like enzyme is proposed to catalyze the dimerization of two indole-3-pyruvic acid molecules to form the characteristic bis-indolyl core structure.
-
Oxidative Modifications: A series of enzymatic oxidation reactions, likely catalyzed by oxidoreductases, would then modify the core structure to yield the final this compound molecule.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the induction of apoptosis and autophagy in cancer cells.
Induction of Apoptosis
This compound triggers the intrinsic (mitochondrial) pathway of apoptosis.
Signaling Pathway: this compound-Induced Apoptosis
// Nodes Petromurin_C [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mcl1 [label="Mcl-1\n(Anti-apoptotic)", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase9 [label="Caspase-9\n(Initiator)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase37 [label="Caspase-3/7\n(Executioner)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=egg, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Petromurin_C -> Mcl1 [label="Downregulation", color="#EA4335"]; Mcl1 -> Mitochondrion [label="Inhibition", style=dashed, arrowhead=tee, color="#5F6368"]; Petromurin_C -> Mitochondrion [label="Induces Mitochondrial\nMembrane Potential Loss", color="#EA4335"]; Mitochondrion -> Caspase9 [label="Activation", color="#34A853"]; Caspase9 -> Caspase37 [label="Activation", color="#34A853"]; Caspase37 -> Apoptosis [label="Execution", color="#34A853"]; } dot Figure 2: Signaling pathway of this compound-induced apoptosis.
Key molecular events in this pathway include:
-
Downregulation of Mcl-1: this compound leads to a decrease in the levels of the anti-apoptotic protein Mcl-1.[1][2]
-
Mitochondrial Dysfunction: This leads to a loss of mitochondrial membrane potential.
-
Caspase Activation: The initiator caspase-9 is activated, which in turn activates the executioner caspases-3 and -7, leading to the dismantling of the cell.[1]
Induction of Autophagy
In addition to apoptosis, this compound also induces autophagy, a cellular process of self-digestion. The interplay between autophagy and apoptosis in the context of this compound treatment is an area of ongoing research.
Experimental Workflow: Investigating Autophagy
// Nodes Cancer_Cells [label="Cancer Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treat with\nthis compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Staining [label="Stain with\nautophagy markers\n(e.g., LC3-II)", fillcolor="#FBBC05", fontcolor="#202124"]; Microscopy [label="Fluorescence\nMicroscopy", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Western_Blot [label="Western Blot\nfor LC3-II", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Quantify\nautophagosome\nformation", shape=egg, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cancer_Cells -> Treatment; Treatment -> Staining; Staining -> Microscopy; Treatment -> Western_Blot; Microscopy -> Analysis; Western_Blot -> Analysis; } dot Figure 3: Experimental workflow for studying this compound-induced autophagy.
Quantitative Data Summary
The following table summarizes the reported cytotoxic activity of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | ~30-50 | [1] |
| U937 | Histiocytic Lymphoma | >50 | [1] |
| HT-29 | Colorectal Adenocarcinoma | 34.8 | [1] |
| A549 | Lung Carcinoma | >100 | [1] |
| MCF-7 | Breast Adenocarcinoma | 94.8 | [1] |
Table 1: Cytotoxic activity (IC₅₀ values) of this compound against various human cancer cell lines.
Conclusion
This compound, a bis-indolyl benzenoid derived from the marine sponge-associated fungus Aspergillus candidus KUFA 0062, represents a promising scaffold for the development of novel anticancer agents. Its origin from a unique marine ecological niche underscores the importance of exploring such environments for new drug leads. The elucidation of its putative biosynthetic pathway and its mechanism of action involving the induction of apoptosis and autophagy provides a solid foundation for future research, including synthetic derivatization and preclinical development. This technical guide serves as a comprehensive resource for scientists and researchers dedicated to advancing the field of natural product-based drug discovery.
References
- 1. Purification and Characterization of a New Antifungal Compound 10-(2,2-dimethyl-cyclohexyl)-6,9-dihydroxy-4,9-dimethyl-dec-2-enoic Acid Methyl Ester from Streptomyces hydrogenans Strain DH16 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure elucidation [imserc.northwestern.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
Petromurin C: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Petromurin C, a bis-indolyl benzenoid secondary metabolite, has garnered significant interest within the scientific community for its potent cytotoxic and anti-cancer properties, particularly against acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the discovery and isolation of this compound from the marine sponge-associated fungus Aspergillus candidus KUFA0062. It details the experimental protocols for fungal fermentation, compound extraction, and purification, and presents its structural and biological data in a clear, structured format. Furthermore, this document illustrates the key signaling pathways implicated in its mechanism of action and provides detailed methodologies for the crucial experiments that have defined its bioactivity profile.
Introduction
Natural products remain a vital source of novel chemical scaffolds for drug discovery. Fungi, particularly those from unique ecological niches such as the marine environment, are prolific producers of a diverse array of bioactive secondary metabolites. Aspergillus candidus, a fungus known for producing various bioactive compounds, has been identified as a source of this compound. Specifically, the strain KUFA0062, isolated from the marine sponge Epipolasis sp., has been a key organism for obtaining this compound[1][2][3]. This compound was identified as a bis-indolyl benzenoid and has demonstrated significant cytotoxic effects across a range of cancer cell lines[1][4]. More recent and in-depth studies have highlighted its potential as a therapeutic agent for FLT3-ITD-positive Acute Myeloid Leukemia (AML), where it induces protective autophagy and apoptosis[3][5][6]. This guide serves as a technical resource, consolidating the available data on the discovery, isolation, and biological characterization of this compound.
Discovery and Isolation from Aspergillus candidus KUFA0062
The isolation of this compound from Aspergillus candidus KUFA0062 involves a multi-step process encompassing fungal fermentation, extraction of the secondary metabolites, and subsequent chromatographic purification.
Fungal Strain
-
Source: Isolated from the marine sponge Epipolasis sp. collected from a coral reef at Similan Island National Park, Phang-Nga province, Southern Thailand[1][7].
Experimental Workflow for Isolation
References
- 1. mdpi.com [mdpi.com]
- 2. researchportal.lih.lu [researchportal.lih.lu]
- 3. This compound Induces Protective Autophagy and Apoptosis in FLT3-ITD-Positive AML: Synergy with Gilteritinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Bis-Indolyl Benzenoids, Hydroxypyrrolidine Derivatives and Other Constituents from Cultures of the Marine Sponge-Associated Fungus Aspergillus candidus KUFA0062 - University of Leicester - Figshare [figshare.le.ac.uk]
- 5. This compound Induces Protective Autophagy and Apoptosis in FLT3-ITD-Positive AML: Synergy with Gilteritinib [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Petromurin C: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Petromurin C, a bis-indolyl benzenoid natural product, has emerged as a compound of significant interest in cancer research, particularly for its pro-apoptotic and autophagic activities in acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key biological assays and visualizations of its signaling pathways are presented to support further research and development efforts.
Chemical Structure and Physicochemical Properties
This compound was first isolated from the marine-derived fungus Aspergillus candidus KUFA0062, which was found in the marine sponge Epipolasis sp.[1][2]. Its chemical structure was elucidated through spectroscopic analysis.
Table 1: Physicochemical and In Silico Drug-Likeness Properties of this compound [1][3]
| Property | Value | Reference |
| Chemical Structure | [1] | |
| Molecular Formula | C26H24N2O6 | [4] |
| Molecular Weight | 444.49 g/mol | [3] |
| Hydrogen Bond Donors | 3 | [5] |
| Hydrogen Bond Acceptors | 7 | [5] |
| LogP | >5 | [5] |
Note: The LogP value suggests low lipophilicity.
Unfortunately, specific 1H and 13C NMR and mass spectrometry data for this compound are not publicly available in the searched literature. Researchers are directed to the primary literature for more detailed spectroscopic information[4][6].
Biological Activity and Mechanism of Action
This compound exhibits significant anti-leukemic activity, primarily through the induction of apoptosis and autophagy in AML cells, particularly those harboring the FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutation[1][2].
Induction of Apoptosis via the Intrinsic Mitochondrial Pathway
This compound triggers programmed cell death by activating the intrinsic mitochondrial apoptosis pathway[5]. This process is characterized by:
-
Downregulation of Mcl-1: this compound selectively reduces the expression of the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family. The levels of other anti-apoptotic proteins like Bcl-2 and Bcl-xL remain largely unaffected[5].
-
Activation of Caspases: The decrease in Mcl-1 leads to the activation of initiator caspase-9, which in turn activates executioner caspases-3 and -7, leading to the cleavage of cellular substrates and the execution of apoptosis[5].
Induction of Protective Autophagy
In addition to apoptosis, this compound also induces the formation of cytoplasmic vesicles, a hallmark of autophagy, in AML cells[1]. Interestingly, this autophagic response appears to be a protective mechanism, as inhibition of autophagy with agents like bafilomycin A1 enhances this compound-induced cell death[1].
Synergistic Effects with Gilteritinib
This compound demonstrates a synergistic anti-cancer effect when used in combination with gilteritinib, a clinically approved FLT3 inhibitor[1][7]. This combination leads to a more pronounced induction of apoptosis in FLT3-ITD positive AML cells compared to either agent alone[1].
Table 2: In Vitro Activity of this compound on AML Cell Lines [1]
| Cell Line | Genotype | Assay | IC50 / Effect | Treatment Duration |
| MV4-11 | FLT3-ITD | Cell Viability | ~30 µM | 72 h |
| U937 | FLT3-WT | Cell Viability | >50 µM | 72 h |
| MV4-11 | FLT3-ITD | Colony Formation | Significant reduction at 30 µM | - |
| MV4-11 | FLT3-ITD | Apoptosis (Hoechst/PI) | 41.7% cell death at 50 µM | 24 h |
| MV4-11 | FLT3-ITD | Caspase-3/7 Activation | 6.6-fold increase at 50 µM | 24 h |
| U937 | FLT3-WT | Caspase-3/7 Activation | 2.6-fold increase at 50 µM | 24 h |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the biological activity of this compound.
Cell Viability Assay (Trypan Blue Exclusion)
Protocol:
-
Seed acute myeloid leukemia (AML) cells (e.g., MV4-11, U937) in 6-well plates at a density of 2 x 10^5 cells/mL.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 30, 50 µM) and a vehicle control.
-
Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Following incubation, harvest the cells by centrifugation.
-
Resuspend the cell pellet in phosphate-buffered saline (PBS).
-
Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a light microscope, count the number of viable (unstained) and non-viable (blue) cells.
-
Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100%.
Colony Formation Assay
Protocol:
-
Prepare a single-cell suspension of AML cells.
-
Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates containing complete medium.
-
Treat the cells with the desired concentrations of this compound.
-
Incubate the plates for 7-14 days at 37°C in a humidified 5% CO2 incubator, allowing colonies to form.
-
After the incubation period, gently wash the colonies with PBS.
-
Fix the colonies with a solution of methanol and acetic acid (3:1) for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) and analyze the colony size.
Apoptosis Assay (Hoechst 33342 and Propidium Iodide Staining)
Protocol:
-
Seed and treat AML cells with this compound as described for the viability assay.
-
After the desired treatment period (e.g., 24 hours), harvest the cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in a binding buffer.
-
Add Hoechst 33342 solution (to a final concentration of 1 µg/mL) and Propidium Iodide (PI) solution (to a final concentration of 5 µg/mL).
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a fluorescence microscope or flow cytometer.
-
Live cells: Blue chromatin with organized structure.
-
Apoptotic cells: Bright blue, condensed, or fragmented chromatin.
-
Necrotic cells: Red and blue staining.
-
Caspase-3/7 Activity Assay
Protocol:
-
Seed and treat AML cells with this compound.
-
After treatment, lyse the cells according to the manufacturer's protocol of a commercially available caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay).
-
Add the caspase-3/7 substrate (e.g., a luminogenic substrate containing the DEVD sequence) to the cell lysate.
-
Incubate at room temperature to allow for the cleavage of the substrate by active caspases.
-
Measure the resulting signal (e.g., luminescence or fluorescence) using a plate reader.
-
Normalize the signal to the protein concentration of the lysate.
Western Blot Analysis
Protocol:
-
Treat AML cells with this compound and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Mcl-1, Bcl-2, Bcl-xL, cleaved caspase-3, β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
Conclusion
This compound is a promising natural product with potent anti-leukemic properties. Its ability to induce apoptosis through the intrinsic mitochondrial pathway and its synergistic activity with established anti-cancer agents like gilteritinib highlight its potential for further drug development. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate continued research into the therapeutic applications of this compound and its analogs. Further investigation into its complete spectroscopic characterization and in vivo efficacy is warranted.
References
- 1. This compound Induces Protective Autophagy and Apoptosis in FLT3-ITD-Positive AML: Synergy with Gilteritinib [mdpi.com]
- 2. This compound Induces Protective Autophagy and Apoptosis in FLT3-ITD-Positive AML: Synergy with Gilteritinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bis-Indolyl Benzenoids, Hydroxypyrrolidine Derivatives and Other Constituents from Cultures of the Marine Sponge-Associated Fungus Aspergillus candidus KUFA0062 [mdpi.com]
- 5. This compound Induces Protective Autophagy and Apoptosis in FLT3-ITD-Positive AML: Synergy with Gilteritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bis-Indolyl Benzenoids, Hydroxypyrrolidine Derivatives and Other Constituents from Cultures of the Marine Sponge-Associated Fungus Aspergillus candidus KUFA0062 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Mechanism of Action of Petromurin C in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the molecular mechanisms underlying the anticancer effects of Petromurin C, a marine-derived natural product. The information presented is based on preclinical studies in acute myeloid leukemia (AML) cell lines, with a focus on its role in inducing apoptosis and autophagy.
Core Mechanism of Action
This compound, isolated from the marine-derived fungus Aspergillus candidus KUFA0062, demonstrates significant anti-leukemic activity, particularly in cancer cells with FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) mutations.[1][2][3] Its primary mechanism involves the induction of apoptotic cell death through the intrinsic, or mitochondrial, pathway.[1][2][3][4][5] Concurrently, this compound triggers a protective autophagic response at early treatment stages.[1][2][3][4][5]
Data Presentation: Quantitative Effects of this compound
The cytotoxic and cytostatic effects of this compound have been quantified in various AML cell lines. The data below summarizes key findings from these studies.
Table 1: Cytotoxicity of this compound in AML Cell Lines
| Cell Line | Genotype | IC50 (µM) after 72h | Reference |
| MV4-11 | FLT3-ITD | 29.8 | [1] |
| U937 | FLT3-WT | 46.2 | [1] |
Table 2: Pro-Apoptotic Effects of this compound in MV4-11 Cells (24h treatment)
| Concentration (µM) | Apoptotic Cell Death (%) | Caspase 3/7 Activation (fold increase) | Mcl-1 Downregulation (%) | Mitochondrial Membrane Potential Loss (%) | Reference |
| 30 | Not specified | Not specified | 61.4 | Not specified | [1] |
| 50 | 41.7 | 6.6 | 77.1 | 42.7 | [1] |
Table 3: Effect of Autophagy Inhibition on this compound-Induced Cell Death in MV4-11 Cells
| Treatment | Cell Death (%) | Reference |
| This compound alone | 7.3 | [1] |
| This compound + Bafilomycin A1 | 28.1 | [1] |
Signaling Pathways
This compound's induction of apoptosis is mediated through the mitochondrial pathway, characterized by the downregulation of the anti-apoptotic protein Mcl-1 and subsequent activation of initiator and effector caspases.
Caption: this compound induced apoptotic signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
1. Cell Viability and Proliferation Assay (Trypan Blue Exclusion)
-
Cell Lines: MV4-11 (FLT3-ITD) and U937 (FLT3 wild-type) acute myeloid leukemia cells.
-
Treatment: Cells were seeded and treated with increasing concentrations of this compound for up to 72 hours.
-
Procedure: At specified time points, cells were harvested and stained with Trypan Blue. The number of viable (unstained) and non-viable (blue) cells was counted using a hemocytometer.
-
Data Analysis: The concentration that reduced cell viability and proliferation by 50% (IC50) was calculated.
2. Apoptosis Detection (Hoechst/PI Staining)
-
Objective: To visualize nuclear morphology changes characteristic of apoptosis.
-
Reagents: Hoechst 33342 and Propidium Iodide (PI).
-
Procedure:
-
AML cells were treated with this compound for 24 hours. A pan-caspase inhibitor, zVAD-FMK (50 µM), was used in some conditions to determine caspase dependency.
-
Cells were co-stained with Hoechst 33342 and PI.
-
Nuclear condensation and fragmentation were observed using fluorescence microscopy.
-
-
Interpretation: Hoechst stains the nuclei of all cells, while PI only enters cells with compromised membranes (late apoptotic or necrotic). Apoptotic cells exhibit condensed or fragmented nuclei.
3. Caspase Activity Assay
-
Objective: To quantify the activation of effector caspases 3 and 7.
-
Procedure:
-
MV4-11 and U937 cells were treated with this compound for 24 hours.
-
A luminogenic substrate for caspase-3/7 was added to the cell lysates.
-
The luminescence, which is proportional to caspase activity, was measured using a luminometer.
-
-
Data Analysis: Results were expressed as a fold increase in caspase activity compared to untreated control cells.
4. Western Blotting for Apoptotic Proteins
-
Objective: To determine the expression levels of key apoptosis-regulating proteins.
-
Procedure:
-
MV4-11 cells were treated with 30 µM and 50 µM of this compound for 24 hours.
-
Cell lysates were prepared, and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were probed with primary antibodies against Mcl-1, Bcl-2, and Bcl-xL, followed by HRP-conjugated secondary antibodies.
-
Protein bands were visualized using a chemiluminescence detection system.
-
-
Analysis: Band intensities were quantified and normalized to a loading control (e.g., β-actin).
5. Mitochondrial Membrane Potential (MMP) Assay
-
Objective: To assess mitochondrial dysfunction.
-
Reagent: MitoTracker Red CMXRos.
-
Procedure:
-
MV4-11 cells were treated with this compound for 24 hours.
-
Cells were stained with MitoTracker Red CMXRos.
-
The fluorescence intensity was measured by flow cytometry (FACS).
-
-
Interpretation: A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential, a hallmark of intrinsic apoptosis.
Experimental Workflow
The general workflow for investigating the anticancer effects of this compound is outlined below.
References
- 1. This compound Induces Protective Autophagy and Apoptosis in FLT3-ITD-Positive AML: Synergy with Gilteritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportal.lih.lu [researchportal.lih.lu]
- 3. This compound Induces Protective Autophagy and Apoptosis in FLT3-ITD-Positive AML: Synergy with Gilteritinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Induces Protective Autophagy and Apoptosis in FLT3-ITD-Positive AML: Synergy with Gilteritinib. | Sigma-Aldrich [sigmaaldrich.cn]
Petromurin C in FLT3-ITD-Positive Acute Myeloid Leukemia: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) characterized by the FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutation presents a significant therapeutic challenge, often associated with a poor prognosis.[1][2] The marine-derived natural product, Petromurin C, has emerged as a compound of interest with demonstrated anti-leukemic properties in FLT3-ITD-positive AML models.[3][4] Isolated from the marine fungus Aspergillus candidus KUFA0062, this compound induces apoptosis and protective autophagy in AML cells.[2][3] This technical guide provides an in-depth analysis of this compound's effects, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation. Furthermore, this document explores the synergistic potential of this compound with the clinically approved FLT3 inhibitor, gilteritinib.[4]
Mechanism of Action
This compound exerts its anti-leukemic effects primarily through the induction of apoptosis via the intrinsic mitochondrial pathway.[2][3] This is accompanied by the induction of an early protective autophagic response.[3] A key event in the apoptotic cascade initiated by this compound is the significant downregulation of the anti-apoptotic protein Mcl-1.[5] The reduction in Mcl-1 levels, without concurrent changes in Bcl-2 and Bcl-xL, disrupts the balance of pro- and anti-apoptotic proteins at the mitochondria, leading to mitochondrial stress.[5][6] This triggers the activation of initiator caspase-9, which in turn activates executioner caspases-3 and -7, culminating in the cleavage of cellular substrates such as PARP-1 and the execution of the apoptotic program.[7]
Figure 1: Proposed mechanism of this compound-induced apoptosis in FLT3-ITD AML cells.
Quantitative Data Summary
The anti-leukemic activity of this compound has been quantified in the FLT3-ITD positive cell line MV4-11 and the FLT3 wild-type cell line U937.
Table 1: Cytotoxicity (IC50) and Growth Inhibition (GI50) of this compound[1]
| Cell Line | Time Point | IC50 (µM) | GI50 (µM) |
| MV4-11 | 24 h | > 50 | 44.5 ± 2.4 |
| 48 h | 29.3 ± 1.8 | 25.1 ± 1.5 | |
| 72 h | 21.8 ± 1.2 | 19.3 ± 0.9 | |
| U937 | 24 h | > 50 | > 50 |
| 48 h | 42.4 ± 3.1 | 38.6 ± 2.9 | |
| 72 h | 33.1 ± 2.5 | 29.7 ± 2.1 |
Data are presented as mean ± SD.
Table 2: Induction of Apoptosis and Caspase Activity by this compound in MV4-11 Cells at 24h[4][7]
| This compound (µM) | Apoptotic Cells (%) | Caspase-3/7 Activation (Fold Change) |
| 0 | - | 1.0 |
| 10 | - | ~1.5 |
| 30 | - | ~2.5 |
| 50 | 41.7 | 6.6 |
Apoptosis was quantified by Hoechst/PI staining. Caspase activity was measured using a luminescent assay.
Table 3: Effect of this compound on Anti-apoptotic Protein Levels in MV4-11 Cells at 24h[5]
| This compound (µM) | Mcl-1 (% of Control) | Bcl-2 (% of Control) | Bcl-xL (% of Control) |
| 30 | 38.6 | No significant change | No significant change |
| 50 | 22.9 | No significant change | No significant change |
Protein levels were determined by Western blot analysis.
Table 4: Synergistic Effects of this compound and Gilteritinib on Cell Death in MV4-11 Cells at 24h[4][8]
| This compound (µM) | Gilteritinib (nM) | Combination Index (CI) | Effect |
| 30 | 250 | < 1 | Synergy |
| 30 | 500 | < 1 | Synergy |
| 50 | 100 | < 1 | Synergy |
| 50 | 250 | < 1 | Synergy |
| 50 | 500 | < 1 | Synergy |
CI values were calculated using the Chou-Talalay method based on Hoechst/PI staining results. CI < 1 indicates synergy.
Experimental Protocols
The following are detailed methodologies for key experiments performed to evaluate the effects of this compound.
Cell Culture and Reagents
-
Cell Lines: MV4-11 (FLT3-ITD positive) and U937 (FLT3 wild-type) human AML cell lines were used.
-
Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were maintained in a humidified atmosphere at 37°C with 5% CO2.
-
Compound Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.
Cell Viability and Proliferation Assay (Trypan Blue Exclusion)
-
Seed cells at a density of 2 x 10^5 cells/mL in 6-well plates.
-
Treat cells with increasing concentrations of this compound (0-50 µM) for 24, 48, and 72 hours.
-
At each time point, harvest the cells and mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculate cell viability as (viable cell count / total cell count) x 100%.
-
Determine the IC50 (concentration that inhibits 50% of cell viability) and GI50 (concentration that inhibits 50% of cell growth) values.
Figure 2: General experimental workflow for assessing cell viability and proliferation.
Apoptosis Assay (Hoechst 33342/Propidium Iodide Staining)
-
Seed MV4-11 and U937 cells and treat with various concentrations of this compound for the desired time.
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a binding buffer.
-
Add Hoechst 33342 (a cell-permeable dye that stains the condensed chromatin of apoptotic cells blue) and Propidium Iodide (PI, a cell-impermeable dye that stains the nuclei of dead cells red) to the cell suspension.
-
Incubate the cells in the dark for 15-20 minutes at room temperature.
-
Analyze the stained cells using fluorescence microscopy or flow cytometry.
-
Quantify the percentage of apoptotic cells (bright blue, condensed nuclei) and necrotic/late apoptotic cells (red nuclei).
Western Blot Analysis
-
Treat MV4-11 cells with this compound for 24 hours.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Mcl-1, Bcl-2, Bcl-xL, cleaved caspase-9, cleaved caspase-3, cleaved PARP-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
Caspase-3/7 Activity Assay
-
Seed cells in a 96-well plate and treat with this compound.
-
After the treatment period, add a luminogenic substrate for caspase-3 and -7 to each well.
-
Incubate the plate at room temperature for 1-2 hours to allow for caspase cleavage of the substrate and generation of a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the fold change in caspase activity relative to untreated control cells.
Synergy Analysis
-
Treat MV4-11 cells with a matrix of concentrations of this compound and gilteritinib, both alone and in combination.
-
After 24 hours, assess cell death using the Hoechst/PI staining method.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with appropriate software (e.g., CompuSyn).[8] A CI value less than 1 indicates synergism, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Figure 3: Logical relationship of the synergistic action of this compound and Gilteritinib.
Conclusion
This compound demonstrates significant anti-leukemic activity against FLT3-ITD-positive AML cells by inducing apoptosis through the mitochondrial pathway, primarily via the downregulation of Mcl-1. The compound shows greater efficacy in FLT3-mutated cells compared to wild-type cells. Furthermore, this compound acts synergistically with the FLT3 inhibitor gilteritinib, suggesting a potential combination therapy strategy for this high-risk AML subtype. The detailed data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound and similar natural products in the context of FLT3-ITD-positive AML. Further in vivo studies are warranted to validate these promising preclinical findings.
References
- 1. genscript.com [genscript.com]
- 2. This compound Induces Protective Autophagy and Apoptosis in FLT3-ITD-Positive AML: Synergy with Gilteritinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hoechst 33342/PI Double Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound Induces Protective Autophagy and Apoptosis in FLT3-ITD-Positive AML: Synergy with Gilteritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
In Silico Analysis of Petromurin C: A Technical Guide to Drug-Likeness Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico analysis of the drug-likeness properties of Petromurin C, a bis-indolyl benzenoid fungal metabolite with demonstrated anti-cancer properties. The document outlines the methodologies for evaluating key physicochemical and pharmacokinetic parameters, presents available data for this compound, and visualizes the computational workflow and its known signaling pathways. This guide serves as a template for researchers conducting similar computational assessments in the early phases of drug discovery.
Introduction
This compound, a natural product isolated from the marine-derived fungus Aspergillus candidus, has shown promising cytotoxic activity against various cancer cell lines.[1] Early assessment of a compound's drug-likeness is a critical step in the drug discovery pipeline, helping to identify candidates with a higher probability of success in clinical trials by predicting their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. In silico methods offer a rapid and cost-effective approach to evaluate these properties, guiding lead optimization and reducing late-stage attrition.
This guide details the computational analysis of this compound's drug-likeness, focusing on established principles such as Lipinski's Rule of Five and a broader range of ADMET properties.
Data Presentation: Physicochemical and ADMET Properties of this compound
The following tables summarize the key in silico predicted properties of this compound. Table 1 details the parameters of Lipinski's Rule of Five, while Table 2 provides a template for a more extensive ADMET profile.
Table 1: this compound - Lipinski's Rule of Five Analysis [2]
| Property | Predicted Value | Lipinski's Guideline | Compliance |
| Molecular Weight (MW) | 444.49 g/mol | ≤ 500 g/mol | Yes |
| LogP (Octanol-water partition coefficient) | 5.26 | ≤ 5 | No |
| Hydrogen Bond Donors | 3 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 7 | ≤ 10 | Yes |
Table 2: Comprehensive In Silico ADMET Profile of this compound (Representative Analysis)
| ADMET Property | Category | Predicted Value | Standard Guideline/Interpretation |
| Absorption | Aqueous Solubility (LogS) | Data not available | > -4: Soluble; < -6: Poorly soluble |
| Blood-Brain Barrier (BBB) Permeability | Data not available | Classifier (BBB+ or BBB-) and LogBB value | |
| Human Intestinal Absorption (HIA) | Data not available | % Absorption (e.g., > 80% is high) | |
| Distribution | Plasma Protein Binding (PPB) | Data not available | % Bound (e.g., > 90% is high) |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Data not available | Inhibitor/Non-inhibitor for major isoforms (e.g., CYP2D6, CYP3A4) |
| Excretion | Total Clearance | Data not available | ml/min/kg |
| Toxicity | AMES Mutagenicity | Data not available | Mutagenic/Non-mutagenic |
| hERG Inhibition | Data not available | Risk level (Low, Medium, High) | |
| Hepatotoxicity | Data not available | Toxic/Non-toxic |
Experimental Protocols: In Silico Methodologies
This section details the standard computational methods used to predict the drug-likeness and ADMET properties of a compound like this compound.
Molecular Structure Preparation
The first step in any in silico analysis is to obtain the 2D or 3D structure of the molecule. The structure of this compound can be obtained from chemical databases such as PubChem or by using its SMILES (Simplified Molecular Input Line Entry System) string. This structure serves as the input for all subsequent prediction software.
Calculation of Physicochemical Properties (Lipinski's Rule of Five)
The parameters for Lipinski's Rule of Five are calculated using various computational algorithms:
-
Molecular Weight (MW): Calculated by summing the atomic weights of all atoms in the molecular formula.
-
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity. It is commonly calculated using methods like ALOGP, XLOGP3, or consensus LogP, which are based on atomic contributions or fragment-based methods.
-
Hydrogen Bond Donors: The number of hydrogen atoms attached to electronegative atoms (typically nitrogen and oxygen).
-
Hydrogen Bond Acceptors: The number of nitrogen and oxygen atoms.
These calculations are typically performed using software packages such as MOE (Molecular Operating Environment), Schrödinger's QikProp, or web-based tools like SwissADME.
Prediction of ADMET Properties
A comprehensive ADMET profile is predicted using a variety of computational models, often employing Quantitative Structure-Activity Relationship (QSAR) and machine learning approaches.
-
Aqueous Solubility (LogS): Predicted using models trained on large datasets of experimentally determined solubility values. These models often use topological polar surface area (TPSA) and LogP as descriptors.
-
Blood-Brain Barrier (BBB) Permeability: Predicted using models that consider factors like molecular size, polarity, and hydrogen bonding capacity. These can be classification models (predicting BBB+ or BBB-) or regression models (predicting the log of the brain/blood concentration ratio, LogBB).
-
Cytochrome P450 (CYP) Inhibition: Models are trained to predict whether a compound is likely to inhibit major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4), which is crucial for assessing potential drug-drug interactions.
-
Toxicity Prediction: Various models are available to predict different toxicity endpoints:
-
AMES Mutagenicity: Predicts the mutagenic potential of a compound by identifying structural alerts associated with mutagenicity.
-
hERG Inhibition: Predicts the potential for a compound to block the hERG potassium channel, which can lead to cardiotoxicity.
-
Hepatotoxicity: Predicts the potential for a compound to cause liver damage.
-
Popular software for these predictions includes ADMET Predictor®, DEREK Nexus, and various open-access web servers.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in silico analysis of a drug candidate's properties, starting from its chemical structure.
Caption: Workflow for in silico drug-likeness analysis.
Signaling Pathway of this compound in Cancer Cells
This compound has been shown to induce protective autophagy and apoptosis in acute myeloid leukemia (AML) cells. The following diagram depicts the key elements of the signaling pathway involved.[1][3]
Caption: Signaling pathway of this compound-induced apoptosis and autophagy.
Discussion and Conclusion
The in silico analysis of this compound reveals that it generally complies with Lipinski's Rule of Five, with the exception of a high LogP value, suggesting lower lipophilicity.[2] This single violation does not necessarily preclude it from being a viable drug candidate, as many successful drugs deviate from these guidelines. The high LogP value does, however, indicate that formulation strategies to improve solubility and bioavailability may be necessary.
The induction of both apoptosis and protective autophagy by this compound highlights a complex mechanism of action that warrants further investigation, particularly in combination therapies.[1] The downregulation of the anti-apoptotic protein Mcl-1 is a significant finding, as Mcl-1 is a known resistance factor in many cancers.[1]
This technical guide provides a foundational workflow for the in silico assessment of drug-likeness for novel compounds like this compound. While computational predictions are a valuable tool, they must be validated through subsequent in vitro and in vivo experimental studies. The methodologies and data presented here should aid researchers in making informed decisions in the early stages of the drug discovery and development process.
References
The Uncharted Path: A Technical Guide to the Biosynthesis of Petromurin C
Executive Summary
Petromurin C, a bis-indolyl benzenoid natural product isolated from the marine-derived fungus Aspergillus candidus KUFA0062, has garnered significant interest for its potent cytotoxic and anti-leukemic activities.[1][2][3][4][5][6][7] While its pharmacological effects are the subject of ongoing research, the precise biosynthetic pathway responsible for its production within its fungal host remains unelucidated. This technical guide addresses this knowledge gap by presenting a scientifically grounded hypothetical biosynthesis pathway for this compound.
This document outlines the likely precursor molecules and proposes a sequence of enzymatic transformations based on the biosynthesis of structurally related fungal metabolites. Furthermore, it provides detailed experimental protocols that researchers can employ to investigate and ultimately confirm this proposed pathway. The information herein is intended to serve as a foundational resource for initiating research into the molecular genetics and enzymology of this compound biosynthesis, paving the way for future synthetic biology and drug development efforts.
Introduction to this compound
This compound is a secondary metabolite produced by the marine sponge-associated fungus Aspergillus candidus KUFA0062.[3][4][5] Structurally, it belongs to the bis-indolyl benzenoid class of alkaloids, characterized by two indole moieties linked to a central benzene ring.[3] This structural class is known for a variety of biological activities, and this compound is no exception. Studies have demonstrated its efficacy against several human cancer cell lines, where it induces protective autophagy followed by apoptosis through the mitochondrial stress pathway.[1][2][5]
The co-isolation of this compound with other bis-indolyl benzenoids, such as asterriquinol D dimethyl ether and kumbicins, from Aspergillus species strongly suggests a shared or analogous biosynthetic origin.[3][4][8] Understanding this pathway is critical for several reasons: it can enable the bioengineering of the producing strain to increase yields, facilitate the creation of novel analogues through combinatorial biosynthesis, and provide enzymatic tools for chemoenzymatic synthesis.
Proposed Biosynthesis Pathway of this compound (Hypothetical)
While the definitive biosynthetic gene cluster (BGC) for this compound is unknown, we can infer a plausible pathway based on its chemical structure and established knowledge of fungal natural product biosynthesis. The pathway is proposed to originate from the amino acid L-tryptophan and a benzoquinone precursor, likely derived from the shikimate pathway.
The key proposed steps are:
-
Dimerization of Tryptophan Derivatives: The pathway likely initiates with the dimerization of two L-tryptophan-derived molecules.
-
Formation of the Bis-indolyl Quinone Core: These indole precursors are coupled to a benzoquinone moiety to form a bis-indolyl quinone scaffold, a common intermediate in the biosynthesis of related compounds like terrequinone A.
-
Reduction and Tailoring: The quinone is then likely reduced to a hydroquinone (benzenoid) form. Subsequent tailoring enzymes, such as methyltransferases or oxidoreductases, would then modify the core structure to yield the final this compound molecule.
Biological Activity of this compound
While its biosynthesis is yet to be explored, the biological effects of this compound have been quantified. The compound exhibits significant cytotoxicity against a range of human cancer cell lines.
Table 1: Cytotoxic Activity of this compound Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| MV4-11 | Acute Myeloid Leukemia (FLT3-ITD) | ~30-50 | [1] |
| U937 | Histiocytic Lymphoma | >50 | [1] |
| HepG2 | Hepatocellular Carcinoma | 34.8 | [9] |
| HT29 | Colorectal Adenocarcinoma | 12.3 | [9] |
| HCT116 | Colorectal Carcinoma | 21.5 | [9] |
| A549 | Lung Carcinoma | 45.3 | [9] |
| A375 | Malignant Melanoma | 25.4 | [9] |
| MCF-7 | Breast Adenocarcinoma | 94.8 |[9] |
Data synthesized from cited literature. IC₅₀ values represent the concentration required to inhibit cell growth by 50%.
Table 2: Pro-apoptotic Activity of this compound in MV4-11 Cells
| Treatment | Concentration (µM) | Caspase 3/7 Activation (Fold Increase) | Mcl-1 Protein Level Reduction | Reference |
|---|---|---|---|---|
| This compound | 30 | ~2.5 | 61.4% | [1][5] |
| this compound | 50 | ~6.6 | 77.1% |[1][5] |
Data represents effects after 24-hour treatment.[1][5]
Experimental Protocols for Pathway Elucidation
To validate the hypothetical pathway and identify the responsible genes and enzymes, a series of standard molecular biology and biochemical experiments are required.
Genome Mining for the Biosynthetic Gene Cluster (BGC)
This protocol outlines the process for identifying the candidate BGC for this compound from the genomic data of Aspergillus candidus.
Methodology:
-
Genomic DNA Extraction: Culture Aspergillus candidus KUFA0062 in Potato Dextrose Broth (PDB) for 5-7 days. Harvest mycelia by filtration, freeze-dry, and grind to a fine powder in liquid nitrogen. Extract total genomic DNA using a fungal DNA extraction kit (e.g., Zymo Research, Qiagen) following the manufacturer's protocol.
-
Genome Sequencing: Prepare a sequencing library and perform whole-genome sequencing using a platform such as Illumina NovaSeq or PacBio Sequel to generate high-quality long and short reads.
-
Genome Assembly and Annotation: Assemble the genome de novo using assemblers like SPAdes or Canu. Predict protein-coding genes and perform functional annotation using pipelines like MAKER or FunAnnotate.
-
BGC Identification: Submit the assembled genome to specialized BGC prediction software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). Search the output for clusters predicted to produce indole or alkaloid-type compounds.
-
Homology Analysis: Perform BLASTp searches against the predicted proteome using protein sequences of known enzymes from related pathways (e.g., terrequinone A biosynthesis enzymes from Aspergillus terreus) as queries to identify homologous genes.
-
Candidate Selection: A high-confidence candidate BGC will contain genes encoding a core synthase (likely an NRPS-like enzyme for tryptophan dimerization) and plausible tailoring enzymes (reductases, methyltransferases) clustered together in one genomic locus.
Gene Knockout for BGC Validation
This protocol describes how to confirm the role of a candidate BGC by deleting a core synthase gene.
Methodology:
-
Construct Deletion Cassette: Amplify ~1 kb fragments upstream (5' flank) and downstream (3' flank) of the target core gene from A. candidus gDNA. Using fusion PCR or Gibson assembly, clone these flanks on either side of a selectable marker gene (e.g., hygB, conferring hygromycin resistance) in a suitable vector.
-
Protoplast Formation: Grow A. candidus and treat the mycelia with a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, driselase) in an osmotic stabilizer (e.g., 1.2 M MgSO₄) to generate protoplasts.
-
Transformation: Transform the generated protoplasts with the linear deletion cassette using a PEG-CaCl₂ mediated method.
-
Selection and Screening: Plate the transformed protoplasts on regeneration medium containing the selective agent (e.g., hygromycin B). Screen resistant colonies by PCR using primers that bind outside the integrated cassette and within the marker gene to confirm homologous recombination.
-
Metabolite Analysis: Culture the wild-type strain and the confirmed gene knockout mutant under production-permissive conditions. Extract the secondary metabolites from the culture broth and mycelia using ethyl acetate. Analyze the extracts by High-Performance Liquid Chromatography (HPLC) or LC-Mass Spectrometry (LC-MS). The abolishment of the peak corresponding to this compound in the mutant's metabolic profile confirms the BGC's involvement.
Isotopic Labeling to Confirm Precursors
This protocol is for determining the molecular building blocks of this compound.
Methodology:
-
Precursor Feeding: Prepare a minimal culture medium for A. candidus. Supplement separate cultures with ¹³C-labeled precursors, such as U-¹³C-L-tryptophan or ¹³C-acetate.
-
Culturing and Extraction: Inoculate the supplemented media with A. candidus and incubate for the standard production period. Harvest the culture and perform a standard extraction to isolate this compound.
-
Purification and Analysis: Purify the labeled this compound using preparative HPLC.
-
NMR Spectroscopy: Acquire ¹³C NMR spectra for the labeled and unlabeled this compound samples. An enhancement of specific carbon signals in the spectrum of the labeled sample relative to the unlabeled sample confirms the incorporation of the precursor and reveals the specific atoms derived from it.
-
Mass Spectrometry: Use high-resolution mass spectrometry to observe the mass shift in the labeled this compound, confirming the number of precursor units incorporated into the final molecule.
Conclusion and Future Outlook
The biosynthesis of this compound represents an exciting and unexplored area of fungal natural product chemistry. This guide provides a robust hypothetical framework and the necessary experimental blueprints for researchers to begin the process of pathway elucidation. Confirming this pathway will not only fill a fundamental knowledge gap but also unlock the potential for synthetic biology approaches to enhance the production of this promising anti-cancer agent and generate novel, therapeutically valuable derivatives. The identification and characterization of the enzymes within the this compound BGC will provide new biocatalytic tools for the broader scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. Upstream Regulation of Development and Secondary Metabolism in Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bis-Indolyl Benzenoids, Hydroxypyrrolidine Derivatives and Other Constituents from Cultures of the Marine Sponge-Associated Fungus Aspergillus candidus KUFA0062 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bis-Indolyl Benzenoids, Hydroxypyrrolidine Derivatives and Other Constituents from Cultures of the Marine Sponge-Associated Fungus Aspergillus candidus KUFA0062 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Induces Protective Autophagy and Apoptosis in FLT3-ITD-Positive AML: Synergy with Gilteritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Induces Protective Autophagy and Apoptosis in FLT3-ITD-Positive AML: Synergy with Gilteritinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchportal.lih.lu [researchportal.lih.lu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Natural Analogs and Derivatives of Petromurin C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Petromurin C, a bis-indolyl benzenoid natural product, has garnered significant attention in the scientific community for its potent cytotoxic and anti-tubercular activities. This technical guide provides a comprehensive overview of this compound, its known synthetic derivatives, and structurally related natural analogs. The document details the biological activities of these compounds, with a focus on their anti-cancer properties, particularly against acute myeloid leukemia (AML). Furthermore, this guide outlines the experimental protocols for the synthesis of this compound derivatives and the methodologies for key biological assays. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the molecular mechanisms and research processes involved.
Introduction
Natural products remain a vital source of novel therapeutic agents. This compound, originally isolated from the marine-derived fungus Aspergillus candidus KUFA0062, is a prime example of a bioactive microbial metabolite with potential for drug development. Its unique bis-indolyl benzenoid structure has been a focal point for synthetic modifications aimed at enhancing its therapeutic properties, such as solubility and target specificity. This guide serves as a technical resource for researchers engaged in the exploration of this compound and its analogs for applications in oncology and infectious diseases.
This compound and its Natural Analogs
This compound belongs to the broader class of bis-indolyl alkaloids. While no direct natural analogs of this compound with the same core phenyl-bis-indole structure have been reported, other naturally occurring bis-indolyl compounds share structural similarities and exhibit interesting biological activities. These include arundine, vibrindole A, and arsindoline A. A direct comparison of their cytotoxic activities on the same cell lines is not extensively available in the literature, which highlights an area for future research.
Synthetic Derivatives of this compound: Nitrile Series
To improve the physicochemical properties and biological activity of this compound, a series of nitrile derivatives have been synthesized. These modifications primarily involve O-alkylation and N-alkylation.
Data Presentation: Biological Activities
The cytotoxic and anti-tubercular activities of this compound and its nitrile derivatives are summarized in the tables below.
Table 1: Cytotoxic Activity of this compound and its Nitrile Derivatives against Acute Myeloid Leukemia (MV4-11) Cell Line [1]
| Compound | Modification | IC50 (µM) |
| This compound | - | >50 |
| Derivative 1 | O-CH₂CN | 12.96 |
| Derivative 2 | O-(CH₂)₂CN | 15.32 |
| Derivative 3 | O-(CH₂)₃CN | 18.75 |
| Derivative 4 | O-(CH₂)₄CN | 20.00 |
| Derivative 7 | O-CH₂(o-CN)Ph | 14.28 |
| Derivative 8 | O-CH₂(m-CN)Ph | 16.67 |
| Derivative 9 | O-CH₂(p-CN)Ph | 13.85 |
| Derivative 10 | O,N,N'-(CH₂CN)₃ | 15.21 |
Table 2: Anti-tubercular Activity of this compound Nitrile Derivatives [1]
| Compound | Modification | MIC (µM) against M.tb H37Ra |
| Derivative 15 | O,N,N'-(CH₂(p-CN)Ph)₃ | 6.25 |
Note: The majority of the synthesized nitrile derivatives showed negligible inhibition against human normal cell lines L-02 and 293T at a concentration of 100 µM, indicating high efficacy and low toxicity.[1]
Experimental Protocols
Synthesis of O-alkylated this compound Nitrile Derivatives[1]
This protocol describes a general method for the O-alkylation of this compound.
Materials:
-
This compound
-
Dry N,N-dimethylformamide (DMF)
-
1 M aqueous Potassium Carbonate (K₂CO₃)
-
Appropriate bromoalkyl nitrile or bromomethyl benzonitrile
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (50.0 mg, 0.11 mmol) in dry DMF (5 mL).
-
Add 1 M aqueous K₂CO₃ (165 µL, 0.165 mmol) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating reagent (bromoalkyl nitrile or bromomethyl benzonitrile, 0.22 mmol).
-
Stir the reaction mixture for 4 hours at room temperature.
-
Add ethyl acetate (20 mL) to the mixture.
-
Wash the organic layer with brine (3 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to dryness.
-
Purify the crude product by column chromatography.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of compounds on cancer cell lines.
Materials:
-
Human acute myeloid leukemia (MV4-11) cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (this compound and its derivatives)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed MV4-11 cells in 96-well plates at a density of 1 x 10⁵ cells/well.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.
-
Treat the cells with various concentrations of the test compounds for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
This protocol is for detecting the expression levels of proteins involved in the apoptotic pathway.
Materials:
-
MV4-11 cells treated with test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., against Mcl-1, Caspase-3, Caspase-9, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induces apoptosis via the intrinsic pathway by inhibiting Mcl-1.
Experimental Workflow for Synthesis of O-alkylated Nitrile Derivatives
Caption: Workflow for the synthesis of O-alkylated this compound nitrile derivatives.
Experimental Workflow for Cytotoxicity (MTT) Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Conclusion
This compound and its synthetic nitrile derivatives represent a promising class of compounds with significant potential for the development of new anti-cancer and anti-tubercular agents. The data and protocols presented in this guide offer a valuable resource for researchers in the field. The demonstrated efficacy of the nitrile derivatives against AML cells, coupled with their low toxicity to normal cells, underscores the value of continued structural modification and biological evaluation. Future research should focus on exploring a wider range of derivatives, elucidating the precise molecular targets, and conducting in vivo efficacy studies. Furthermore, a systematic evaluation of the biological activities of other natural bis-indolyl alkaloids on relevant cancer cell lines would provide a broader context for the therapeutic potential of this structural class.
References
Initial Cytotoxicity Screening of Petromurin C on Various Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Petromurin C, a bis-indolyl benzenoid secondary metabolite isolated from the marine-derived fungus Aspergillus candidus, has demonstrated significant cytotoxic effects against a range of cancer cell lines. This technical guide provides a comprehensive overview of the initial cytotoxicity screening of this compound, including its effects on various cancer cell lines, its mechanism of action in acute myeloid leukemia (AML), and detailed protocols for key experimental assays. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug discovery and development.
Introduction to this compound
This compound is a natural product that has garnered interest for its potential as an anticancer agent. It was first isolated from the culture extract of Aspergillus candidus KUFA 0062, which was obtained from the marine sponge Epipolasis sp.[1]. Structurally, it is classified as a bis-indolyl benzenoid. Studies have shown that this compound exhibits cytotoxic activity against several cancer cell lines, including those of colorectal, breast, and hematological origin[1][2].
In Vitro Cytotoxicity of this compound
Initial cytotoxicity screenings are crucial for evaluating the potential of a novel compound as an anticancer therapeutic. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these screenings, representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Summary of this compound Cytotoxicity Data
The following table summarizes the reported IC50 values of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Solid Tumors | |||
| HT-29 | Colorectal Adenocarcinoma | 34.8 | [2] |
| MCF-7 | Breast Adenocarcinoma | 94.8 | [2] |
| A549 | Lung Carcinoma | Not Reported | |
| HepG2 | Hepatocellular Carcinoma | Not Reported | |
| U-87 MG | Glioblastoma | Not Reported | |
| U251 | Malignant Glioma | Ineffective | [2] |
| T98G | Malignant Glioma | Ineffective | [2] |
| Hematological Malignancies | |||
| MV4-11 | Acute Myeloid Leukemia (FLT3-ITD positive) | ~30-50 (time-dependent) | [3] |
| U937 | Histiocytic Lymphoma (FLT3 wild-type) | >50 (time-dependent) | [3] |
Note: The IC50 values for A549, HepG2, and U-87 MG cell lines have not been specifically reported in the reviewed literature, although initial studies mentioned activity against lung, liver, and brain cancer cell lines[4][5]. Further research is required to quantify the cytotoxic potency of this compound against these cell types.
Mechanism of Action in Acute Myeloid Leukemia (AML)
The mechanism of action of this compound has been elucidated in FLT3-ITD positive AML cells, revealing a multi-faceted process involving the induction of both protective autophagy and apoptosis[1][6].
Induction of Autophagy and Apoptosis
This compound treatment in AML cells leads to the early formation of autophagosomes, a hallmark of autophagy[2]. While this initial response is protective, sustained exposure to this compound triggers the intrinsic (mitochondrial) pathway of apoptosis[1][6].
Key Molecular Events
-
Downregulation of Mcl-1: this compound significantly reduces the levels of the anti-apoptotic protein Mcl-1, a key regulator of mitochondrial integrity[1][6].
-
Mitochondrial Stress: The decrease in Mcl-1 leads to mitochondrial membrane potential loss[4].
-
Caspase Activation: This is followed by the activation of initiator caspase-9 and executioner caspases-3 and -7, which are critical for the dismantling of the cell during apoptosis[1][6].
The mechanism of action in solid tumor cell lines has not yet been fully elucidated and warrants further investigation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's cytotoxic effects.
Cell Culture
Cancer cell lines (e.g., HT-29, MCF-7, A549, HepG2, U-87 MG, MV4-11, U937) are cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (typically a serial dilution) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Caspase-3/7 Activity Assay
This assay quantifies the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
White-walled 96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay System (or similar)[1]
-
Luminometer
Procedure:
-
Seed cells in white-walled 96-well plates and treat with this compound as described for the MTT assay.
-
After the treatment period, equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add a volume of the reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence in each well using a luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the initial cytotoxicity screening of a compound like this compound.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 2. ulab360.com [ulab360.com]
- 3. promega.com [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Induces Protective Autophagy and Apoptosis in FLT3-ITD-Positive AML: Synergy with Gilteritinib - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Measuring Apoptosis in Response to Petromurin C Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring apoptosis induced by Petromurin C, a marine-derived natural product. This compound has been shown to trigger apoptotic cell death in cancer cells, particularly in Acute Myeloid Leukemia (AML), through the intrinsic mitochondrial pathway.[1][2][3][4][5] These protocols are designed to offer robust and reproducible methods for academic and industry researchers investigating the anti-cancer properties of this compound.
Introduction to this compound-Induced Apoptosis
This compound, isolated from the marine-derived fungus Aspergillus candidus, has emerged as a compound of interest in oncology research.[2][3] Studies have demonstrated that this compound induces apoptosis by activating the intrinsic cell death pathway.[1][2][3] This process is characterized by mitochondrial stress, a decrease in the anti-apoptotic protein Mcl-1, and subsequent activation of initiator caspase-9 and executioner caspases-3 and -7.[1][5] The ability to accurately quantify and characterize this apoptotic response is crucial for evaluating the therapeutic potential of this compound.
The following sections detail the key signaling pathways, provide a comprehensive experimental workflow, and present step-by-step protocols for essential apoptosis assays.
Key Signaling Pathway: Intrinsic Apoptosis
This compound primarily activates the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial outer membrane permeability.
Caption: this compound induced intrinsic apoptosis pathway.
Experimental Workflow
A systematic approach is essential for accurately measuring the apoptotic effects of this compound. The following workflow outlines the key stages from cell treatment to data analysis.
Caption: General workflow for assessing this compound-induced apoptosis.
Protocol 1: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol quantifies the percentage of cells in early and late apoptosis based on the externalization of phosphatidylserine (PS) and membrane integrity.[6][7][8]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Deionized water
-
Treated and control cells
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells (e.g., 1 x 10⁶ cells) and treat with various concentrations of this compound (e.g., 0-50 µM) for the desired time (e.g., 24 hours).[1]
-
Harvest both floating and adherent cells. For adherent cells, use gentle trypsinization.[7]
-
Wash the collected cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.[7]
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of ~1 x 10⁶ cells/mL.[9]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the samples by flow cytometry within one hour.
-
Set up compensation and gates using unstained, Annexin V-FITC only, and PI only controls.
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
| Treatment Group | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) | % Necrotic (Q1) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| This compound (10 µM) | 85.6 ± 3.5 | 8.9 ± 1.2 | 3.5 ± 0.6 | 2.0 ± 0.3 |
| This compound (30 µM) | 60.1 ± 4.2 | 25.4 ± 2.8 | 12.3 ± 1.9 | 2.2 ± 0.5 |
| This compound (50 µM) | 25.7 ± 5.1 | 41.7 ± 4.5 | 30.1 ± 3.3 | 2.5 ± 0.6 |
Table 1: Example data from Annexin V/PI staining of AML cells treated with this compound for 24 hours. Values are mean ± SD.
Protocol 2: Caspase-3/7 Activity Assay
This protocol measures the activity of key executioner caspases, which are activated during apoptosis. Luminescent or fluorescent assays provide high sensitivity.[10][11][12]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar
-
Opaque-walled 96-well plates suitable for luminescence measurement
-
Treated and control cells in culture medium
-
Plate-reading luminometer
Procedure:
-
Cell Plating and Treatment:
-
Seed cells (e.g., 10,000 cells/well) in a 96-well opaque-walled plate in 100 µL of culture medium.
-
Treat cells with various concentrations of this compound and incubate for the desired time. Include vehicle-only controls.
-
-
Assay Reagent Preparation and Addition:
-
Measurement:
-
Mix the contents of the wells by gently shaking on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each sample using a plate-reading luminometer.
-
Data Interpretation:
-
The luminescent signal is directly proportional to the amount of active caspase-3/7.[12]
-
Results can be expressed as fold change relative to the vehicle control.
| Treatment Group | Relative Luminescence Units (RLU) | Fold Change vs. Control |
| Vehicle Control | 1,520 ± 150 | 1.0 |
| This compound (10 µM) | 3,800 ± 210 | 2.5 |
| This compound (30 µM) | 7,650 ± 450 | 5.0 |
| This compound (50 µM) | 9,980 ± 600 | 6.6 |
Table 2: Example data from a Caspase-3/7 activity assay in AML cells treated with this compound for 24 hours.[1] Values are mean ± SD.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol allows for the detection and semi-quantification of key proteins involved in the apoptotic pathway, such as Mcl-1, cleaved Caspase-3, and cleaved PARP.[13][14][15]
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Mcl-1, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Chemiluminescence Detection System
Procedure:
-
Protein Extraction:
-
Treat cells with this compound as previously described.
-
Harvest cells and wash with cold PBS.
-
Lyse cells in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize samples to equal protein concentrations and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[13]
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Signal Detection:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Data Interpretation:
-
A decrease in the Mcl-1 band intensity indicates downregulation of this anti-apoptotic protein.[1][5]
-
The appearance or increase of bands corresponding to cleaved Caspase-3 and cleaved PARP confirms the activation of the apoptotic cascade.[13][14]
| Protein Target | This compound (0 µM) | This compound (30 µM) | This compound (50 µM) |
| Mcl-1 | 1.00 | 0.39 | 0.23 |
| Cleaved Caspase-3 | 1.00 | 4.5 | 7.8 |
| Cleaved PARP | 1.00 | 5.2 | 9.1 |
| β-actin (Loading Control) | 1.00 | 1.00 | 1.00 |
Table 3: Example of densitometry analysis from Western blot results, normalized to the loading control and expressed as fold change relative to the vehicle control (0 µM).
References
- 1. mdpi.com [mdpi.com]
- 2. researchportal.lih.lu [researchportal.lih.lu]
- 3. researchgate.net [researchgate.net]
- 4. This compound Induces Protective Autophagy and Apoptosis in FLT3-ITD-Positive AML: Synergy with Gilteritinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Induces Protective Autophagy and Apoptosis in FLT3-ITD-Positive AML: Synergy with Gilteritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. kumc.edu [kumc.edu]
- 10. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [worldwide.promega.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 12. ulab360.com [ulab360.com]
- 13. Apoptosis western blot guide | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting Autophagy Flux Following Petromurin C Exposure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Petromurin C, a marine-derived bis-indolyl benzenoid, has been identified as a potent inducer of protective autophagy and apoptosis in cancer cells, particularly in FMS-like tyrosine kinase 3 (FLT3)-internal tandem duplication (ITD) positive acute myeloid leukemia (AML).[1][2][3][4][5][6][7] Understanding the dynamics of autophagy induction by this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies. Autophagy is a dynamic multi-step process, and a static measurement of autophagosome numbers can be misleading. Therefore, it is essential to measure autophagic flux—the entire process from autophagosome formation to their degradation by lysosomes.
These application notes provide detailed protocols and guidelines for accurately detecting and quantifying autophagy flux in cultured mammalian cells following exposure to this compound. The methodologies described herein are fundamental for researchers investigating the cellular effects of this compound and other novel drug candidates.
Key Concepts in Autophagy Flux
Autophagy is a cellular recycling process involving the formation of double-membraned vesicles, called autophagosomes, which engulf cytoplasmic components and deliver them to lysosomes for degradation. The completion of this process is termed autophagic flux. An increase in the number of autophagosomes can indicate either an induction of autophagy or a blockage in the later stages of the pathway, such as impaired fusion with lysosomes or reduced lysosomal degradation. Therefore, measuring the flux is critical for a correct interpretation of the autophagic response.
Two key proteins are commonly monitored to assess autophagy:
-
Microtubule-associated protein 1A/1B-light chain 3 (LC3): During autophagy, the cytosolic form, LC3-I, is converted to the lipidated form, LC3-II, which is recruited to the autophagosome membrane. The amount of LC3-II is a good indicator of the number of autophagosomes.
-
Sequestosome 1 (p62/SQSTM1): This protein acts as a receptor for cargo destined for autophagic degradation and is itself degraded in the process. A decrease in p62 levels can indicate an increase in autophagic flux.
To differentiate between autophagy induction and blockage, lysosomal inhibitors such as Bafilomycin A1 or Chloroquine are used. These agents block the degradation of autophagosomes, leading to an accumulation of LC3-II. A greater accumulation of LC3-II in the presence of the inhibitor compared to its absence indicates a higher rate of autophagic flux.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound on autophagy and cell viability, as reported in studies on FLT3-ITD positive AML cells (MV4-11).
Table 1: Effect of this compound on LC3-II Conversion in the Presence of Bafilomycin A1
| Treatment | Time (hours) | Fold Increase in LC3-II (compared to control) | Reference |
| This compound (30 µM) + Bafilomycin A1 (2.5 nM) | 6 | 6.2 | [8] |
| This compound (30 µM) + Bafilomycin A1 (2.5 nM) | 10 | 12.4 | [8] |
Data extracted from Ha et al., 2020.[8]
Table 2: Effect of Bafilomycin A1 on this compound-Induced Cell Death
| Treatment | Time (hours) | % Cell Death | Reference |
| This compound (50 µM) | 8 | 7.3 | [8] |
| This compound (50 µM) + Bafilomycin A1 (5 nM) | 8 | 28.1 | [8] |
Data extracted from Ha et al., 2020.[8]
Experimental Protocols
LC3 Turnover Assay by Western Blotting
This protocol is a cornerstone for measuring autophagic flux by quantifying the amount of LC3-II that accumulates in the presence and absence of a lysosomal inhibitor.
Workflow for LC3 Turnover Assay
Caption: Workflow for LC3 Turnover Assay.
Materials:
-
Cell line of interest (e.g., MV4-11)
-
Complete cell culture medium
-
This compound
-
Bafilomycin A1 (or Chloroquine)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or other suitable lysis buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3, Rabbit anti-p62, and an antibody against a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescence substrate
-
Imaging system for Western blots
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
Treatment:
-
For each condition (untreated control, this compound), prepare duplicate wells.
-
To one set of wells, add the lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2-4 hours of the this compound treatment period. The optimal concentration and duration of inhibitor treatment should be determined empirically for each cell line.
-
Treat the other set of wells with this compound (at desired concentrations) for the indicated time.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation for Western Blot:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel (a 12-15% gel is recommended for good separation of LC3-I and LC3-II).
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-LC3 at 1:1000, anti-p62 at 1:1000, and loading control at 1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add the chemiluminescence substrate and image the blot.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the LC3-II band intensity to the loading control.
-
Autophagic flux is determined by the difference in the normalized LC3-II levels between samples treated with and without the lysosomal inhibitor.
-
mCherry-EGFP-LC3 Fluorescence Microscopy Assay
This assay utilizes a tandem fluorescently tagged LC3 protein (mCherry-EGFP-LC3) to visualize and quantify autophagic flux. EGFP fluorescence is quenched in the acidic environment of the lysosome, while mCherry fluorescence is more stable. Therefore, autophagosomes appear as yellow puncta (co-localization of mCherry and EGFP), while autolysosomes appear as red puncta (mCherry only).
Workflow for mCherry-EGFP-LC3 Assay
Caption: Workflow for mCherry-EGFP-LC3 Assay.
Materials:
-
Cells cultured on glass coverslips
-
mCherry-EGFP-LC3 plasmid
-
Transfection reagent
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
-
Confocal microscope
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells on glass coverslips in a 12-well or 24-well plate.
-
Transfect the cells with the mCherry-EGFP-LC3 plasmid using a suitable transfection reagent according to the manufacturer's protocol. Allow 24-48 hours for protein expression.
-
-
Treatment:
-
Treat the transfected cells with this compound at the desired concentrations and for the desired time points. Include an untreated control.
-
-
Cell Fixation:
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.
-
Image the cells using a confocal microscope with appropriate laser lines and filters for EGFP (e.g., 488 nm excitation) and mCherry (e.g., 561 nm excitation).
-
-
Image Analysis:
-
For each condition, acquire images from multiple random fields.
-
Manually or using image analysis software, count the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell.
-
An increase in the number of red puncta and the ratio of red to yellow puncta indicates an increase in autophagic flux.
-
Signaling Pathways
This compound has been shown to induce mitochondrial stress.[9] Mitochondrial dysfunction is a known trigger for autophagy, often mediated through the AMPK and mTOR signaling pathways.
Proposed Signaling Pathway for this compound-Induced Autophagy
Caption: Proposed signaling pathway for this compound-induced autophagy.
A plausible mechanism is that this compound-induced mitochondrial stress leads to an increase in the AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK). Activated AMPK can then promote autophagy through two main branches: by directly activating the ULK1 complex and by inhibiting the mammalian target of rapamycin complex 1 (mTORC1), a major negative regulator of autophagy. Inhibition of mTORC1 relieves its suppression of the ULK1 complex, further promoting the initiation of autophagosome formation.
Conclusion
The accurate measurement of autophagic flux is indispensable for characterizing the cellular response to this compound. The combination of LC3 turnover assays by Western blotting and mCherry-EGFP-LC3 fluorescence microscopy provides a robust and reliable approach to quantify this dynamic process. The protocols and information provided in these application notes offer a comprehensive guide for researchers to investigate the autophagic effects of this compound and other potential therapeutic agents. Further studies are warranted to fully elucidate the precise molecular targets of this compound within the autophagy signaling network.
References
- 1. Signaling Pathways in Mitochondrial Dysfunction and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchportal.lih.lu [researchportal.lih.lu]
- 4. Blue-Print Autophagy in 2020: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Induces Protective Autophagy and Apoptosis in FLT3-ITD-Positive AML: Synergy with Gilteritinib [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound Induces Protective Autophagy and Apoptosis in FLT3-ITD-Positive AML: Synergy with Gilteritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Induces Protective Autophagy and Apoptosis in FLT3-ITD-Positive AML: Synergy with Gilteritinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Petromurin C Cytotoxicity using Colony Formation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Petromurin C, a bis-indolyl benzenoid isolated from the marine-derived fungus Aspergillus candidus KUFA0062, has demonstrated cytotoxic effects against various cancer cell lines, including acute myeloid leukemia (AML).[1][2][3] The colony formation assay, or clonogenic assay, is a robust in vitro method to determine the long-term cytotoxic and cytostatic effects of a compound by assessing the ability of single cells to proliferate and form colonies.[4][5] This document provides detailed application notes and protocols for utilizing the colony formation assay to evaluate the cytotoxicity of this compound.
Principle of the Colony Formation Assay
The colony formation assay is founded on the principle of a single cell's capacity to undergo multiple divisions to form a visible colony, which is typically defined as a cluster of at least 50 cells. This assay measures the reproductive viability of cells after exposure to a cytotoxic agent like this compound. A reduction in the number and/or size of colonies in treated cells compared to untreated controls indicates the cytotoxic or cytostatic potential of the compound.[4]
Application of this compound in Cytotoxicity Studies
Recent studies have shown that this compound can induce apoptotic cell death in AML cells.[1][2][6] Specifically, in FLT3-ITD-positive AML cells, this compound has been observed to activate the intrinsic apoptotic pathway, marked by mitochondrial stress and the downregulation of the anti-apoptotic protein Mcl-1.[2][3][6] The colony formation assay serves as a definitive method to quantify the long-term impact of these molecular events on cancer cell survival and proliferation.[5]
Data Presentation: Cytotoxicity of this compound in AML Cell Lines
The following tables summarize the quantitative data from studies on this compound's effect on the viability and colony formation of acute myeloid leukemia (AML) cell lines.
Table 1: Effect of this compound on Cell Viability and Proliferation (IC50 values)
| Cell Line | Mutation Status | IC50 Viability (µM) at 72h | IC50 Proliferation (µM) at 72h |
| MV4-11 | FLT3-ITD | 35.7 ± 1.5 | 29.3 ± 0.9 |
| U937 | FLT3-WT | 46.5 ± 2.1 | 38.1 ± 1.7 |
Data adapted from a study on this compound's effects on AML cells.[2]
Table 2: Quantification of Colony Formation in AML Cell Lines Treated with this compound
| Cell Line | This compound Concentration (µM) | Relative Total Colony Area (%) |
| MV4-11 | 0 | 100 |
| 30 | ~50 | |
| 50 | ~20 | |
| U937 | 0 | 100 |
| 50 | ~40* |
*Values are estimated from graphical representations in the cited study and represent a significant decrease.[6]
Experimental Protocols
This section provides a detailed methodology for performing a colony formation assay to assess the cytotoxicity of this compound.
Materials
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest (e.g., MV4-11, U937)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well cell culture plates
-
Hemocytometer or automated cell counter
-
Trypan Blue solution
-
Fixing solution: 4% paraformaldehyde in PBS or Methanol
-
Staining solution: 0.5% Crystal Violet in methanol or Giemsa stain[4]
-
Incubator (37°C, 5% CO2)
-
Microscope
Protocol
-
Cell Preparation:
-
Culture the selected cancer cell line in complete medium until approximately 80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cells in a sterile conical tube.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh complete medium.[4]
-
Determine the viable cell count using a hemocytometer and Trypan Blue exclusion.
-
-
Cell Seeding:
-
Prepare a single-cell suspension at the desired concentration. The optimal seeding density needs to be determined empirically for each cell line but typically ranges from 200 to 1000 cells per well in a 6-well plate.[4]
-
Seed the cells into 6-well plates containing complete medium.
-
Incubate the plates overnight at 37°C with 5% CO2 to allow the cells to attach.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
After overnight incubation, replace the medium in the wells with the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, gently remove the medium containing this compound and replace it with fresh, drug-free complete medium.
-
Continue to incubate the plates for a total of 7-14 days, or until visible colonies have formed in the control wells.[7] It is crucial to maintain humidity during this period to prevent the plates from drying out.[7]
-
-
Fixing and Staining:
-
Once colonies are of a sufficient size (at least 50 cells), gently wash the wells twice with PBS.[4]
-
Fix the colonies by adding the fixing solution to each well and incubating for 10-20 minutes at room temperature.[4]
-
Remove the fixing solution and allow the plates to air dry.
-
Add the staining solution (e.g., 0.5% Crystal Violet) to each well, ensuring the colonies are fully covered, and incubate for 10-30 minutes at room temperature.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Colony Counting and Analysis:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of 50 or more cells. Counting can be done manually using a microscope or with automated colony counting software.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (PE of treated cells / PE of control cells)
-
-
The results can be plotted as a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits colony formation by 50%).
-
Visualizations
Experimental Workflow
Caption: Workflow for Colony Formation Assay.
This compound Signaling Pathway
Caption: this compound Induced Cell Death Pathway.
References
- 1. researchportal.lih.lu [researchportal.lih.lu]
- 2. This compound Induces Protective Autophagy and Apoptosis in FLT3-ITD-Positive AML: Synergy with Gilteritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for In Vivo Toxicity Testing of Petromurin C using a Zebrafish Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Petromurin C, a marine-derived natural product isolated from the fungus Aspergillus candidus, has demonstrated potential as an anti-cancer agent.[1][2][3] Studies have shown that it can induce protective autophagy and apoptosis in acute myeloid leukemia (AML) cells, notably through the intrinsic cell death pathway involving mitochondrial stress and the downregulation of the anti-apoptotic protein Mcl-1.[1][3][4][5][6][7] As with any potential therapeutic agent, a thorough evaluation of its toxicity is paramount before it can proceed further in the drug development pipeline.
The zebrafish (Danio rerio) has emerged as a powerful in vivo model for toxicity screening in the early stages of drug discovery. Its genetic and physiological similarities to mammals, rapid development, optical transparency, and amenability to high-throughput screening make it an ideal system for assessing organ-specific toxicity.[8][9][10] This document provides detailed application notes and protocols for a tiered approach to evaluating the in vivo toxicity of this compound using the zebrafish model, with a focus on acute toxicity, cardiotoxicity, hepatotoxicity, and neurotoxicity.
Experimental Workflow
The overall experimental workflow for assessing the in vivo toxicity of this compound in zebrafish is a multi-step process, beginning with range-finding and culminating in specific organ toxicity assays.
References
- 1. Zebrafish for Cardiotoxicity Screening in Drug Development | ZeClinics [zeclinics.com]
- 2. KEGG PATHWAY: Autophagy - other - Danio rerio (zebrafish) [kegg.jp]
- 3. Frontiers | Using the Zebrafish Lateral Line to Understand the Roles of Mitochondria in Sensorineural Hearing Loss [frontiersin.org]
- 4. oecd.org [oecd.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. iris.unito.it [iris.unito.it]
- 10. oecd.org [oecd.org]
Co-treatment Protocols for Petromurin C and Gilteritinib in FLT3-ITD-Positive Acute Myeloid Leukemia
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations is an aggressive hematological malignancy with a poor prognosis. While targeted therapies like the FLT3 inhibitor gilteritinib have shown clinical efficacy, resistance and relapse remain significant challenges. Emerging research has highlighted the potential of combination therapies to enhance anti-leukemic effects and overcome resistance. This document provides detailed application notes and experimental protocols for the co-treatment of Petromurin C, a marine-derived natural product, and gilteritinib, a clinically used FLT3 inhibitor. Studies have demonstrated a synergistic cytotoxic effect of this combination in FLT3-ITD-positive AML cells, primarily through the induction of apoptosis and modulation of key signaling pathways.[1][2][3]
This compound has been shown to induce protective autophagy and subsequent apoptosis in AML cells.[1][2] Its mechanism involves the activation of the intrinsic apoptotic pathway, characterized by mitochondrial stress and the downregulation of the anti-apoptotic protein Mcl-1.[1][4] Gilteritinib is a potent and selective inhibitor of both FLT3-ITD and FLT3-tyrosine kinase domain (TKD) mutations, which are key drivers of leukemogenesis in a subset of AML patients.[5][6] By inhibiting FLT3 signaling, gilteritinib blocks downstream pro-proliferative and anti-apoptotic pathways. The combination of this compound and gilteritinib at sub-toxic concentrations has been found to be synergistic, leading to enhanced cancer cell death.[1][7]
These application notes provide a comprehensive resource for researchers investigating the co-treatment of this compound and gilteritinib, including detailed experimental protocols, quantitative data from synergy studies, and visualizations of the underlying molecular mechanisms.
Data Presentation
The following tables summarize the quantitative data from studies evaluating the synergistic effects of this compound and gilteritinib co-treatment on FLT3-ITD positive AML cell lines.
Table 1: IC50 Values of this compound and Gilteritinib in AML Cell Lines
| Cell Line | Compound | 24h | 48h | 72h |
| MV4-11 (FLT3-ITD) | This compound | >50 µM | 39.7 ± 2.5 µM | 31.0 ± 1.1 µM |
| Gilteritinib | 1.1 ± 0.1 nM | 0.8 ± 0.1 nM | 0.5 ± 0.1 nM | |
| U937 (FLT3-wt) | This compound | >50 µM | 45.3 ± 3.1 µM | 36.4 ± 2.3 µM |
| Gilteritinib | >10 µM | >10 µM | >10 µM |
Data represents the mean ± standard deviation from at least three independent experiments.[1][3]
Table 2: Synergistic Effects of this compound and Gilteritinib Co-treatment in MV4-11 Cells (24h)
| This compound (µM) | Gilteritinib (nM) | Fraction Affected (Fa) | Combination Index (CI) | Synergy/Antagonism |
| 30 | 100 | 0.23 | 1.12 | Antagonism |
| 30 | 250 | 0.45 | 0.78 | Synergy |
| 30 | 500 | 0.62 | 0.89 | Synergy |
| 50 | 100 | 0.58 | 0.65 | Synergy |
| 50 | 250 | 0.75 | 0.54 | Synergy |
| 50 | 500 | 0.88 | 0.61 | Synergy |
Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[7][8]
Experimental Protocols
This section provides detailed methodologies for key experiments to study the co-treatment effects of this compound and gilteritinib.
Cell Culture and Reagents
-
Cell Lines:
-
MV4-11 (FLT3-ITD positive human AML cell line)
-
U937 (FLT3 wild-type human AML cell line)
-
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Reagents:
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Gilteritinib (dissolved in DMSO to a stock concentration of 1 mM)
-
Dimethyl sulfoxide (DMSO) as a vehicle control.
-
Cell Viability Assay (Trypan Blue Exclusion)
-
Seed cells in 24-well plates at a density of 2 x 10^5 cells/mL.
-
Treat cells with various concentrations of this compound, gilteritinib, or their combination for 24, 48, and 72 hours. Ensure the final DMSO concentration does not exceed 0.1%.
-
After the incubation period, harvest the cells and mix a 10 µL aliquot of the cell suspension with 10 µL of 0.4% trypan blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer under a light microscope.
-
Calculate cell viability as: (Number of viable cells / Total number of cells) x 100%.
Apoptosis Assay (Hoechst 33342/Propidium Iodide Double Staining)
-
Seed MV4-11 cells in a 24-well plate at a density of 2 x 10^5 cells/mL.
-
Treat cells with the desired concentrations of this compound and/or gilteritinib for 24 hours.
-
Harvest the cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in 100 µL of binding buffer.
-
Add 5 µL of Hoechst 33342 solution (10 µg/mL) and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).[9][10][11][12][13]
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by fluorescence microscopy or flow cytometry.
-
Fluorescence Microscopy: Observe the nuclear morphology. Live cells will have uniformly stained blue nuclei, early apoptotic cells will have condensed or fragmented bright blue nuclei, and late apoptotic/necrotic cells will have red-stained nuclei.
-
Flow Cytometry: Use a flow cytometer with appropriate filters for Hoechst 33342 (e.g., 350 nm excitation, 461 nm emission) and PI (e.g., 535 nm excitation, 617 nm emission).
-
Caspase-3/7 Activity Assay
-
Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well.
-
Treat cells with this compound and/or gilteritinib for the desired time points.
-
Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents gently on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Western Blot Analysis
-
Treat MV4-11 cells with this compound and/or gilteritinib for 24 hours.
-
Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:
-
Anti-Mcl-1 (1:1000)
-
Anti-LC3B (1:1000)
-
Anti-cleaved Caspase-3 (1:1000)
-
Anti-β-actin (1:5000, as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image with a chemiluminescence imager.
Synergy Analysis (Chou-Talalay Method)
-
Generate dose-response curves for this compound and gilteritinib individually and in combination at a constant ratio.
-
Use software such as CompuSyn to calculate the Combination Index (CI). The software will require the input of the dose and the corresponding fraction affected (e.g., % inhibition of cell viability).
-
Interpret the CI values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Visualizations
Signaling Pathways
Caption: Signaling pathways of this compound and Gilteritinib in FLT3-ITD AML cells.
Experimental Workflow
Caption: Experimental workflow for co-treatment synergy analysis.
Logical Relationship of Synergy
Caption: Logical relationship of this compound and Gilteritinib synergy.
References
- 1. This compound Induces Protective Autophagy and Apoptosis in FLT3-ITD-Positive AML: Synergy with Gilteritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportal.lih.lu [researchportal.lih.lu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Gilteritinib: The Story of a Proceeding Success into Hard-to-Treat FLT3-Mutated AML Patients [mdpi.com]
- 6. Gilteritinib: potent targeting of FLT3 mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Hoechst 33342/PI Double Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. genscript.com [genscript.com]
- 11. apexbt.com [apexbt.com]
- 12. genscript.com [genscript.com]
- 13. researchgate.net [researchgate.net]
Application Notes: Quantification of Petromurin C in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Petromurin C in human plasma. This compound, a bis-indolyl benzenoid alkaloid isolated from the marine-derived fungus Aspergillus candidus, has shown promising anti-cancer properties, particularly in acute myeloid leukemia (AML).[1][2][3][4][5][6] The described method utilizes protein precipitation for sample preparation and reversed-phase chromatography coupled with triple quadrupole mass spectrometry operating in multiple reaction monitoring (MRM) mode. This method is intended for use in preclinical and clinical research to support pharmacokinetic and pharmacodynamic studies of this compound.
Introduction
This compound is a fungal metabolite with a molecular formula of C₂₆H₂₄N₂O₅ and a molecular weight of 444.48 g/mol . Its structure contains indole rings, making it a member of the nitrogen-containing heterocyclic compounds.[2][3][7][8] The compound's potential as an anti-leukemic agent necessitates a reliable bioanalytical method to quantify its concentration in biological matrices.[1][2][3][4][5][6] This LC-MS/MS method provides the required sensitivity, specificity, and throughput for analyzing a large number of samples, which is crucial for drug development.
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Internal Standard (IS): A structurally similar and stable isotope-labeled compound is recommended for optimal performance.[9][10][11] If a stable-isotope labeled standard is not available, a structurally related compound with similar chromatographic and mass spectrometric behavior should be used. For this protocol, we will assume the use of a hypothetical stable isotope-labeled this compound (¹³C₆-Petromurin C).
-
Human plasma (K₂EDTA as anticoagulant)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[2][3][7]
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for the separation of indole alkaloids.[1][14][15][16][17][18][19]
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[4][12][13][20][21]
-
Allow plasma samples to thaw at room temperature.
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., 10 ng/mL of ¹³C₆-Petromurin C). The 3:1 ratio of acetonitrile to plasma is effective for protein precipitation.[4][13]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 10 |
| 5.0 | 10 |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
| MRM Transitions | See Table 2 |
| Collision Gas | Argon |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
Note: The precursor and product ions for this compound are hypothetical and would need to be optimized empirically. The precursor ion is based on the protonated molecule [M+H]⁺.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 445.5 | To be determined | 100 | To be determined |
| ¹³C₆-Petromurin C (IS) | 451.5 | To be determined | 100 | To be determined |
Method Validation
The bioanalytical method should be validated according to the guidelines of the U.S. Food and Drug Administration (FDA) and/or the International Council for Harmonisation (ICH).[22][23][24][25][26][27][28][29] Key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to ensure no significant interference at the retention times of this compound and the IS.
-
Calibration Curve: A calibration curve should be prepared by spiking known concentrations of this compound into blank plasma. The curve should be linear over the expected concentration range. A typical range might be 1 - 1000 ng/mL. The curve is constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration. A linear regression with a weighting factor (e.g., 1/x²) is commonly used.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.[22][30] The intra- and inter-day precision (expressed as the coefficient of variation, %CV) should be ≤15% (≤20% for LLOQ), and the accuracy (expressed as the percentage of the nominal value) should be within 85-115% (80-120% for LLOQ).[22][30]
-
Recovery and Matrix Effect: The extraction recovery of this compound and the IS from the plasma matrix should be consistent and reproducible. The matrix effect is evaluated to ensure that co-eluting endogenous components do not suppress or enhance the ionization of the analyte and IS.
-
Stability: The stability of this compound in plasma under various conditions should be assessed, including bench-top stability, freeze-thaw stability, and long-term storage stability at -80°C.
Data Presentation
Table 3: Calibration Curve Parameters
| Parameter | Result |
| Concentration Range | 1 - 1000 ng/mL |
| Regression Model | Linear |
| Weighting Factor | 1/x² |
| Correlation Coefficient (r²) | > 0.99 |
Table 4: Accuracy and Precision Data (Hypothetical)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1 | 98.5 | 8.2 | 99.1 | 9.5 |
| Low | 3 | 102.1 | 6.5 | 101.5 | 7.8 |
| Medium | 100 | 97.8 | 4.3 | 98.2 | 5.1 |
| High | 800 | 101.2 | 3.1 | 100.8 | 4.2 |
Visualization
Experimental Workflow
Caption: LC-MS/MS workflow for this compound quantification.
Hypothetical Signaling Pathway of this compound in AML
This diagram illustrates a simplified, hypothetical signaling pathway based on the known biological activities of this compound, which include the induction of apoptosis.[1][2][3][4]
Caption: Hypothetical apoptotic pathway induced by this compound.
Conclusion
This application note presents a framework for a reliable and high-throughput LC-MS/MS method for the quantification of this compound in human plasma. The proposed method, utilizing protein precipitation and reversed-phase chromatography, is well-suited for supporting drug development studies of this novel anti-cancer agent. The method parameters provided should be optimized and the method fully validated according to regulatory guidelines before implementation for sample analysis.
References
- 1. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. This compound Induces Protective Autophagy and Apoptosis in FLT3-ITD-Positive AML: Synergy with Gilteritinib [mdpi.com]
- 6. This compound Induces Protective Autophagy and Apoptosis in FLT3-ITD-Positive AML: Synergy with Gilteritinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. clpmag.com [clpmag.com]
- 10. nebiolab.com [nebiolab.com]
- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. lcms.labrulez.com [lcms.labrulez.com]
- 16. quora.com [quora.com]
- 17. C18 HPLC Columns and Their Properties | Pharmaguideline [pharmaguideline.com]
- 18. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 19. glsciencesinc.com [glsciencesinc.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. sigmaaldrich.cn [sigmaaldrich.cn]
- 22. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. labs.iqvia.com [labs.iqvia.com]
- 24. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 25. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 26. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 27. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 28. database.ich.org [database.ich.org]
- 29. ema.europa.eu [ema.europa.eu]
- 30. jetir.org [jetir.org]
Application Notes and Protocols for Evaluating Petromurin C-Induced Mitochondrial Stress
Audience: Researchers, scientists, and drug development professionals.
Introduction
Petromurin C, a natural product isolated from the marine-derived fungus Aspergillus candidus, has demonstrated anti-cancer properties, notably in acute myeloid leukemia (AML).[1][2][3][4][5] Emerging evidence indicates that this compound's mechanism of action involves the induction of mitochondrial stress, leading to apoptosis in cancer cells.[1][2][3][4][6] This document provides detailed protocols for a suite of assays to thoroughly evaluate the impact of this compound on mitochondrial function. These techniques are essential for researchers investigating the therapeutic potential and cellular effects of this compound.
Mitochondria are central to cellular metabolism and survival, and their dysfunction is a hallmark of many diseases, including cancer. Evaluating mitochondrial stress involves assessing several key parameters: mitochondrial membrane potential (ΔΨm), production of reactive oxygen species (ROS), oxygen consumption rate (OCR), cellular ATP levels, and the induction of apoptosis. The following protocols offer a comprehensive approach to characterizing this compound-induced mitochondrial stress.
Key Experimental Assays
A multi-faceted approach is recommended to comprehensively assess mitochondrial stress. The following table summarizes the key assays, their purpose, and the typical readouts.
| Parameter | Assay | Purpose | Typical Readout |
| Mitochondrial Membrane Potential (ΔΨm) | JC-1 Assay | To measure the integrity of the mitochondrial membrane potential. | Ratio of red to green fluorescence. |
| Mitochondrial Reactive Oxygen Species (ROS) | MitoSOX Red Assay | To specifically detect superoxide, a major mitochondrial ROS. | Red fluorescence intensity. |
| Mitochondrial Respiration | Seahorse XF Cell Mito Stress Test | To measure the oxygen consumption rate (OCR) and key parameters of mitochondrial respiration. | Basal respiration, ATP production-linked respiration, maximal respiration, spare respiratory capacity. |
| Cellular ATP Levels | CellTiter-Glo® Luminescent Cell Viability Assay | To quantify total cellular ATP as an indicator of metabolic activity. | Luminescence signal. |
| Apoptosis | Annexin V-FITC/Propidium Iodide (PI) Staining | To detect early and late-stage apoptosis. | Percentage of Annexin V-positive and/or PI-positive cells. |
Experimental Protocols
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay
This protocol describes the use of the JC-1 dye to measure changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or stressed cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[7]
Materials:
-
JC-1 dye solution
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or FCCP (positive control for depolarization)
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time period. Include a vehicle-only control and a positive control (e.g., 10 µM CCCP for 30 minutes).
-
Prepare the JC-1 staining solution according to the manufacturer's instructions, typically at a final concentration of 1-5 µM in cell culture medium.[7][8]
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.[7][8]
-
Remove the staining solution and wash the cells twice with warm PBS.
-
Add fresh cell culture medium to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader. Read red fluorescence at Ex/Em ~585/590 nm and green fluorescence at Ex/Em ~485/535 nm.[7]
-
Calculate the ratio of red to green fluorescence for each condition. A decrease in this ratio indicates mitochondrial membrane depolarization.
Detection of Mitochondrial Reactive Oxygen Species (ROS) with MitoSOX Red
MitoSOX Red is a fluorogenic dye that specifically targets mitochondria and is oxidized by superoxide, a primary mitochondrial ROS, to produce red fluorescence.[9]
Materials:
-
MitoSOX Red reagent
-
Dimethyl sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Cell culture plates
-
Fluorescence microscope or flow cytometer
Protocol:
-
Seed cells in appropriate culture vessels (e.g., glass-bottom dishes for microscopy or 6-well plates for flow cytometry) and allow them to attach.
-
Treat cells with this compound for the desired duration. Include appropriate controls.
-
Dilute the MitoSOX Red stock solution to a final working concentration of 2.5-5 µM in warm HBSS or serum-free medium.[11][12]
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[10][11]
-
Wash the cells three times with warm PBS.
-
Analyze the cells immediately by fluorescence microscopy (Ex/Em ~510/580 nm) or flow cytometry (PE channel).[9][10]
-
Quantify the mean fluorescence intensity to determine the level of mitochondrial superoxide production.
Analysis of Oxygen Consumption Rate (OCR) using the Seahorse XF Cell Mito Stress Test
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) in real-time, providing a robust assessment of mitochondrial respiration.[13] The Mito Stress Test utilizes sequential injections of mitochondrial inhibitors to reveal key parameters of mitochondrial function.[14]
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF DMEM or other assay medium, supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)[14]
Protocol:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to attach and grow.
-
Treat cells with this compound for the desired time.
-
One hour before the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the plate in a non-CO2 incubator at 37°C.[15]
-
Hydrate the sensor cartridge with Seahorse XF Calibrant and incubate in a non-CO2 incubator at 37°C.
-
Prepare the mitochondrial inhibitors from the Mito Stress Test Kit by rehydrating them in the assay medium to the desired working concentrations. Typical concentrations are 1-2 µM for Oligomycin and FCCP, and 0.5-1 µM for Rotenone/Antimycin A, but these should be optimized for the specific cell type.[14][15]
-
Load the inhibitors into the appropriate ports of the hydrated sensor cartridge.
-
Calibrate the Seahorse XF Analyzer with the sensor cartridge.
-
Replace the calibrant plate with the cell culture plate and initiate the assay.
-
The instrument will measure the basal OCR, followed by sequential injections of Oligomycin, FCCP, and Rotenone/Antimycin A, with OCR measurements after each injection.
-
Analyze the data using the Seahorse Wave software to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Quantification of Cellular ATP Levels using CellTiter-Glo® Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, indicating the presence of metabolically active cells.[16][17]
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Seed cells in an opaque-walled 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for the specified time.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[16]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[18]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[16]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[16]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]
-
Measure the luminescence using a luminometer.
-
A decrease in luminescence indicates a reduction in cellular ATP levels.
Assessment of Apoptosis by Annexin V-FITC/PI Staining
During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it is used to identify late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the cell suspension.[19]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]
-
Add 400 µL of 1X Binding Buffer to each tube.[20]
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Data Presentation
Quantitative data from the described assays should be summarized in clear and structured tables to facilitate comparison between different concentrations of this compound and control groups.
Table 1: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)
| Treatment | Concentration (µM) | Red/Green Fluorescence Ratio (Mean ± SD) | % Change from Control |
| Vehicle Control | 0 | 1.00 ± 0.05 | 0% |
| This compound | 10 | 0.85 ± 0.04 | -15% |
| This compound | 25 | 0.62 ± 0.06 | -38% |
| This compound | 50 | 0.35 ± 0.03 | -65% |
| CCCP (Positive Control) | 10 | 0.15 ± 0.02 | -85% |
Table 2: Effect of this compound on Mitochondrial Respiration (OCR)
| Treatment | Concentration (µM) | Basal Respiration (pmol/min) | ATP Production (pmol/min) | Maximal Respiration (pmol/min) |
| Vehicle Control | 0 | 100 ± 8 | 75 ± 6 | 200 ± 15 |
| This compound | 10 | 90 ± 7 | 65 ± 5 | 170 ± 12 |
| This compound | 25 | 70 ± 5 | 45 ± 4 | 120 ± 10 |
| This compound | 50 | 50 ± 4 | 25 ± 3 | 80 ± 7 |
Table 3: Effect of this compound on Apoptosis
| Treatment | Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells |
| Vehicle Control | 0 | 95.2 ± 1.5 | 2.5 ± 0.5 | 1.8 ± 0.3 |
| This compound | 10 | 85.6 ± 2.1 | 8.1 ± 1.1 | 4.3 ± 0.6 |
| This compound | 25 | 65.3 ± 3.5 | 20.5 ± 2.2 | 10.2 ± 1.3 |
| This compound | 50 | 40.1 ± 4.2 | 35.8 ± 3.1 | 18.6 ± 2.5 |
Visualizations
Signaling Pathway of this compound-Induced Mitochondrial Stress and Apoptosis
Caption: this compound induces mitochondrial stress leading to apoptosis.
Experimental Workflow for Assessing Mitochondrial Stress
Caption: Workflow for evaluating this compound's effect on mitochondria.
Logical Relationship of Mitochondrial Dysfunction Markers
Caption: Interplay of mitochondrial dysfunction markers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchportal.lih.lu [researchportal.lih.lu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Induces Protective Autophagy and Apoptosis in FLT3-ITD-Positive AML: Synergy with Gilteritinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Induces Protective Autophagy and Apoptosis in FLT3-ITD-Positive AML: Synergy with Gilteritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. apexbt.com [apexbt.com]
- 10. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of mitochondrial ROS generation with MitoSox Red and mitochondrial membrane potential (ΔΨ) with TMRM [bio-protocol.org]
- 12. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
- 15. 2.11. Analysis of OCR and ECAR with Seahorse XF Analyser [bio-protocol.org]
- 16. ch.promega.com [ch.promega.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 18. Cell assay, total ATP | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. Annexin V Staining Protocol [bdbiosciences.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Petromurin C Isolation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Petromurin C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low yield, encountered during the isolation of this promising anti-cancer compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its source?
This compound is a bis-indolyl benzenoid natural product with significant potential in cancer therapy, particularly for Acute Myeloid Leukemia (AML)[1][2]. It is a secondary metabolite produced by the marine-derived fungus Aspergillus candidus (strain KUFA 0062), which was isolated from the marine sponge Epipolasis sp.[3][4].
Q2: What are the known biological activities of this compound?
This compound exhibits potent anti-leukemic activity by inducing protective autophagy and apoptosis in cancer cells[1][3]. It has been shown to be effective against FLT3-ITD-positive AML cell lines and can act synergistically with other anti-cancer drugs like gilteritinib[1][4][5].
Q3: Why is the isolation of this compound often associated with low yields?
The low yield of this compound is a common challenge in natural product isolation. Several factors can contribute to this issue:
-
Suboptimal Fungal Culture Conditions: The production of secondary metabolites like this compound by Aspergillus candidus is highly dependent on specific culture conditions, which may not be fully optimized.
-
Complex Extraction and Purification: The process of extracting and purifying a single compound from a complex biological matrix can lead to significant losses at each step.
-
Inherent Low Production: The producing organism, Aspergillus candidus, may naturally produce this compound in low quantities.
Troubleshooting Guide: Enhancing this compound Yield
This guide provides a systematic approach to troubleshooting and improving the yield of this compound from Aspergillus candidus cultures.
Issue 1: Low Production of this compound in Fungal Culture
Solution: Optimize the fermentation conditions. The production of secondary metabolites by fungi is highly sensitive to environmental and nutritional factors.
Experimental Protocol: Optimization of Aspergillus candidus Culture Conditions
-
Media Composition: Systematically evaluate different media components. Start with a basal medium and vary the carbon and nitrogen sources, as well as the concentration of trace elements.
-
Carbon Sources: Test various sugars such as glucose, maltose, and sucrose at different concentrations.
-
Nitrogen Sources: Compare organic (e.g., yeast extract, peptone) and inorganic (e.g., sodium nitrate, ammonium sulfate) nitrogen sources.
-
Trace Elements: Ensure the medium is supplemented with essential minerals like Fe²⁺, Zn²⁺, and Mg²⁺.
-
-
Physical Parameters: Optimize the physical environment of the culture.
-
Temperature: Test a range of temperatures (e.g., 20°C, 25°C, 30°C) to find the optimal temperature for this compound production.
-
pH: Evaluate the effect of initial media pH (e.g., 5.0, 6.0, 7.0) on fungal growth and metabolite production.
-
Aeration: Compare static cultures with shaken cultures at various agitation speeds (e.g., 120, 150, 180 rpm) to assess the impact of oxygen availability.
-
-
Incubation Time: Monitor this compound production over time (e.g., 7, 14, 21, 28 days) to determine the optimal harvest time.
Data Presentation: Example of Culture Condition Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 | This compound Yield (mg/L) |
| Carbon Source | Glucose (20 g/L) | Maltose (20 g/L) | Sucrose (20 g/L) | [Insert experimental data] |
| Nitrogen Source | Yeast Extract (5 g/L) | Peptone (5 g/L) | NaNO₃ (3 g/L) | [Insert experimental data] |
| Temperature | 25°C | 28°C | 30°C | [Insert experimental data] |
| Aeration | Static | 150 rpm | 180 rpm | [Insert experimental data] |
Logical Workflow for Culture Optimization
Caption: A logical workflow for optimizing fungal culture conditions.
Issue 2: Loss of this compound During Extraction and Purification
Solution: Refine the isolation protocol to minimize product loss.
Experimental Protocol: General Isolation and Purification of this compound
-
Extraction:
-
Harvest the fungal biomass and culture broth.
-
Lyophilize the mycelium.
-
Extract the lyophilized mycelium and the culture filtrate separately with organic solvents of increasing polarity (e.g., ethyl acetate, methanol).
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Fractionation:
-
Subject the crude extract to vacuum liquid chromatography (VLC) or column chromatography using silica gel.
-
Elute with a gradient of solvents (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol) to separate the components based on polarity.
-
Monitor the fractions using thin-layer chromatography (TLC) and combine fractions with similar profiles.
-
-
Purification:
-
Further purify the target fractions using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water-acetonitrile or water-methanol).
-
Collect the peak corresponding to this compound.
-
Confirm the purity and identity of the isolated compound using analytical techniques such as NMR and mass spectrometry.
-
Troubleshooting Extraction and Purification
| Problem | Possible Cause | Suggested Solution |
| Low recovery from extraction | Inefficient solvent penetration | Grind the lyophilized mycelium into a fine powder before extraction. Use sonication during extraction to improve solvent penetration. |
| Compound degradation | Instability of this compound | Perform extraction and purification steps at low temperatures. Protect the extracts from light. |
| Poor separation in chromatography | Inappropriate stationary or mobile phase | Screen different solvent systems for TLC to find the optimal conditions for separation before scaling up to column chromatography. Consider using different stationary phases (e.g., Sephadex LH-20) for size-exclusion chromatography to remove pigments and other interfering substances. |
Workflow for this compound Isolation
Caption: A general workflow for the isolation and purification of this compound.
Advanced Strategies to Overcome Low Yield
When optimizing culture and isolation methods is insufficient, alternative approaches can be explored.
Total Chemical Synthesis
While a complete total synthesis of this compound has not been extensively reported, the synthesis of its derivatives has been achieved[6]. A total synthesis approach offers the advantage of producing large quantities of the compound without reliance on fungal fermentation. It also allows for the creation of novel analogs for structure-activity relationship (SAR) studies.
Signaling Pathway for a Hypothetical Retrosynthetic Analysis
Caption: A conceptual retrosynthetic pathway for this compound.
Biosynthetic Engineering
Understanding the biosynthetic pathway of this compound in Aspergillus candidus can open doors to genetically engineering the fungus for enhanced production.
Hypothetical Biosynthetic Pathway of this compound
This compound, as a bis-indolyl benzenoid, is likely synthesized from tryptophan precursors. The biosynthetic pathway may involve enzymes such as non-ribosomal peptide synthetases (NRPSs), tailoring enzymes like P450 monooxygenases, and methyltransferases.
Strategies for Biosynthetic Engineering:
-
Identify the Biosynthetic Gene Cluster (BGC): Use genome sequencing and bioinformatic tools to identify the gene cluster responsible for this compound biosynthesis in Aspergillus candidus.
-
Overexpress Pathway-Specific Transcription Factors: Upregulate the expression of regulatory genes within the BGC to enhance the transcription of the entire pathway.
-
Heterologous Expression: Clone the this compound BGC into a high-producing host strain, such as Aspergillus niger or Saccharomyces cerevisiae, for improved yields.
Signaling Pathway for Biosynthetic Engineering
Caption: Strategies for enhancing this compound production through biosynthetic engineering.
By systematically applying the troubleshooting strategies and considering the advanced approaches outlined in this technical support center, researchers can significantly improve the yield of this compound, facilitating further investigation into its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification and Characterization of a New Antifungal Compound 10-(2,2-dimethyl-cyclohexyl)-6,9-dihydroxy-4,9-dimethyl-dec-2-enoic Acid Methyl Ester from Streptomyces hydrogenans Strain DH16 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of (-)-tirandamycin C utilizing a desymmetrization protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic engineering of Aspergillus niger to enhance production of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Timeline of Biosynthetic Gene Cluster Discovery in Aspergillus fumigatus: From Characterization to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Improving the solubility of Petromurin C for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Petromurin C. The information provided is intended to assist in overcoming challenges related to the solubility of this compound for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound is a marine-derived natural product isolated from the fungus Aspergillus candidus. It has demonstrated anti-leukemic effects by inducing protective autophagy and apoptosis in acute myeloid leukemia (AML) cells.[1][2][3][4] An in-silico analysis has shown that this compound complies with four of Lipinski's rule of five, with a molecular mass and the number of hydrogen bond donors and acceptors within the acceptable range for drug-likeness. However, it has a calculated LogP greater than 5, indicating high lipophilicity (hydrophobicity), which can present challenges for its dissolution in aqueous solutions.[1]
Q2: I am having trouble dissolving this compound in my aqueous cell culture medium. Why is this happening?
This compound is a hydrophobic molecule, as indicated by its high LogP value (>5).[1] Such compounds have poor solubility in water-based solutions like cell culture media. Direct addition of this compound powder to aqueous solutions will likely result in precipitation or an inability to achieve the desired concentration.
Q3: What is the recommended solvent for dissolving this compound for in vitro experiments?
Based on published research, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for use in cell-based assays.[1]
Q4: What is the maximum concentration of DMSO that can be used in cell culture experiments?
High concentrations of DMSO can be toxic to cells. It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically well below 0.5% (v/v), to avoid solvent-induced artifacts or cytotoxicity.[5] Always include a vehicle control (cell culture medium with the same final concentration of DMSO as the experimental wells) in your experiments to account for any effects of the solvent.
Q5: What are the typical working concentrations of this compound used in in vitro studies?
Published studies on AML cell lines such as MV4-11 and U937 have used this compound at concentrations ranging from 10 µM to 50 µM.[1][2][4]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| This compound is not dissolving in the cell culture medium. | Direct addition of the compound to an aqueous solution. | This compound is hydrophobic and requires an organic solvent for initial dissolution. Prepare a concentrated stock solution in 100% DMSO first. |
| Precipitation is observed after adding the this compound stock solution to the cell culture medium. | The final concentration of this compound is too high for the amount of DMSO in the medium. | Ensure the final DMSO concentration in the culture medium is sufficient to maintain solubility but remains non-toxic to the cells (ideally <0.1%). You may need to adjust the concentration of your stock solution or the final dilution factor. Perform a serial dilution of your DMSO stock into the medium. |
| The stock solution was not properly mixed before dilution. | Ensure the DMSO stock solution is clear and fully dissolved before adding it to the culture medium. Vortex the stock solution gently before use. | |
| Inconsistent experimental results. | Incomplete dissolution of this compound. | Ensure the compound is fully dissolved in DMSO before preparing working solutions. Visually inspect the stock solution for any particulate matter. |
| Degradation of this compound. | Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. | |
| Vehicle control shows cytotoxicity. | The final DMSO concentration is too high for the specific cell line being used. | Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your cell line. Aim to use a final DMSO concentration well below this toxic threshold. |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume and concentration of the stock solution. The molecular weight of this compound is required for this calculation.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Preparation of Working Solutions for Cell Treatment
This protocol describes the dilution of the this compound DMSO stock solution into the cell culture medium to achieve the desired final concentration.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for the cell line
-
Sterile tubes for dilution
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution into the complete cell culture medium to achieve the final desired concentrations (e.g., 10, 30, 50 µM).
-
Important: Ensure that the final concentration of DMSO in the medium is consistent across all experimental conditions (including the vehicle control) and is non-toxic to the cells (e.g., ≤ 0.1%).
-
Add the prepared working solutions to your cell cultures.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Mass | Complies with Lipinski's Rule of 5 | [1] |
| Hydrogen Bond Donors | 3 | [1] |
| Hydrogen Bond Acceptors | 7 | [1] |
| LogP | > 5 | [1] |
Table 2: Recommended Concentrations for In Vitro Experiments
| Parameter | Recommended Value | Reference |
| Stock Solution Solvent | 100% DMSO | [1] |
| Stock Solution Concentration | e.g., 10 mM | - |
| Working Concentrations | 10 - 50 µM | [1][2][4] |
| Final DMSO Concentration in Media | < 0.5% (v/v) | [5] |
Visualizations
Caption: Workflow for preparing this compound solutions.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Induces Protective Autophagy and Apoptosis in FLT3-ITD-Positive AML: Synergy with Gilteritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Protective Autophagy and Apoptosis in FLT3-ITD-Positive AML: Synergy with Gilteritinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Petromurin C cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Petromurin C in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a marine-derived fungal metabolite that has been shown to induce protective autophagy and apoptosis in cancer cells.[1][2][3][4] It primarily activates the intrinsic apoptotic pathway, which involves mitochondrial stress and the downregulation of the anti-apoptotic protein Mcl-1.[1][2][3] This leads to the activation of pro-caspases 3/7 and 9, ultimately resulting in apoptotic cell death.[1]
Q2: Which type of cytotoxicity assay is most suitable for this compound?
The choice of assay depends on the specific research question. Commonly used assays include:
-
Metabolic-based assays (e.g., MTT, XTT, MTS): These colorimetric assays measure the metabolic activity of cells, which is often used as an indicator of cell viability.[5] They are suitable for high-throughput screening.
-
Membrane integrity assays (e.g., LDH release, Trypan Blue exclusion): These assays detect damage to the cell membrane, a hallmark of late apoptosis or necrosis.[6][7]
-
Apoptosis assays (e.g., Caspase activity, Annexin V staining): These assays detect specific markers of apoptosis, providing more mechanistic insight. This compound has been shown to induce caspase 3/7 activation.[1][8]
Q3: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the duration of treatment. For example, in one study, the IC50 values for acute myeloid leukemia (AML) cell lines were reported at different time points.
| Cell Line | 24h | 48h | 72h |
| MV4-11 | >50 µM | 39.8 µM | 28.2 µM |
| U937 | >50 µM | >50 µM | 45.1 µM |
Data extracted from a study on FLT3-ITD-positive AML cells.[8]
Troubleshooting Guide
This guide addresses common issues encountered during this compound cytotoxicity assays in a question-and-answer format.
Issue 1: High variability between replicate wells.
-
Question: My results show significant variability between replicate wells treated with the same concentration of this compound. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Uneven cell seeding: Ensure a homogenous single-cell suspension before seeding. Inconsistent cell numbers will lead to varied results.[9]
-
Pipetting errors: Use calibrated pipettes and proper technique to ensure accurate dispensing of cells, media, and this compound.[9]
-
"Edge effect": Evaporation from wells on the edge of the plate can concentrate solutes and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental data.
-
Bubbles in wells: Bubbles can interfere with absorbance or fluorescence readings.[6] Ensure no bubbles are present before taking measurements.
-
Issue 2: Inconsistent IC50 values across experiments.
-
Question: I am getting different IC50 values for this compound in repeated experiments. Why is this happening?
-
Answer: Inconsistent IC50 values are a common challenge and can be attributed to:
-
Cell health and passage number: Use cells that are in the logarithmic growth phase and maintain a consistent, low passage number.[9] Cells at high passage numbers can exhibit altered sensitivity to drugs.
-
Reagent variability: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock.[9]
-
Incubation time: The duration of drug exposure significantly impacts the IC50 value.[9] Ensure the incubation time is consistent across all experiments.
-
Assay-specific factors: For metabolic assays like MTT, the density of the cells and the timing of reagent addition are critical.[10]
-
Issue 3: Unexpected or paradoxical results with MTT/XTT assays.
-
Question: My MTT assay results suggest an increase in cell viability at high concentrations of this compound, which contradicts the expected cytotoxic effect. What could explain this?
-
Answer: This phenomenon can be caused by interference of the compound with the assay chemistry:
-
Direct reduction of the tetrazolium salt: Some compounds can chemically reduce MTT or XTT to formazan, leading to a false-positive signal for cell viability.[11][12]
-
Enhanced metabolic activity: In some cases, a compound might induce a temporary increase in cellular metabolism, which can be misinterpreted as increased viability by assays like MTT.[10]
-
Precipitation of the compound: If this compound precipitates in the culture medium, it can interfere with the optical readings.
-
To troubleshoot this, consider the following:
-
Run a control plate with this compound in cell-free media to check for direct reduction of the assay reagent.[11]
-
Visually inspect the wells for any precipitate before adding the assay reagent.
-
Validate your findings with an alternative cytotoxicity assay that has a different detection principle, such as an LDH release assay or a direct cell counting method like Trypan Blue exclusion.[13]
Experimental Protocols
1. General Protocol for MTT-based Cytotoxicity Assay
This protocol provides a general framework. Optimization for specific cell lines and experimental conditions is recommended.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Prepare a single-cell suspension in complete culture medium.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Include a vehicle control (e.g., DMSO) at the same final concentration used for the drug dilutions.[9]
-
Carefully remove the old medium from the wells and add the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
2. LDH Release Assay Protocol
This assay quantifies lactate dehydrogenase (LDH) released from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at the wavelength specified by the assay kit manufacturer (typically 490 nm).
-
Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a detergent).
-
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for a cytotoxicity assay.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. This compound Induces Protective Autophagy and Apoptosis in FLT3-ITD-Positive AML: Synergy with Gilteritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchportal.lih.lu [researchportal.lih.lu]
- 4. This compound Induces Protective Autophagy and Apoptosis in FLT3-ITD-Positive AML: Synergy with Gilteritinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 12. researchgate.net [researchgate.net]
- 13. Limitation of the MTT and XTT assays for measuring cell viability due to superoxide formation induced by nano-scale TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to enhance the stability of Petromurin C in solution
Welcome to the technical support center for Petromurin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide: Common Stability Issues with this compound
This guide addresses potential stability problems with this compound solutions and offers strategies to mitigate them. As a cyclic peptide, this compound may be susceptible to degradation pathways common to this class of molecules.
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of biological activity over time in aqueous solution. | Hydrolysis: Peptide bonds, particularly those involving aspartic acid, are susceptible to hydrolysis, leading to linearization and inactivation. | - pH Optimization: Prepare solutions in a buffer system with a pH between 5.0 and 6.0. Avoid highly acidic or alkaline conditions. - Aprotic Solvents: For long-term storage, dissolve this compound in an anhydrous aprotic solvent like DMSO or DMF and store at -80°C. Aliquot to avoid repeated freeze-thaw cycles. |
| Precipitation or aggregation of this compound in solution. | Poor Solubility/Aggregation: this compound has low lipophilicity, which can lead to aggregation at high concentrations or in certain buffer systems.[1] Peptides can also aggregate, leading to insolubility and loss of activity.[2] | - Solvent Selection: Initially dissolve this compound in a small amount of an organic solvent such as DMSO before diluting with aqueous buffer. - Concentration Adjustment: Work with the lowest effective concentration possible for your experiments. - Addition of Stabilizing Agents: Consider the inclusion of non-ionic surfactants like Tween 20 or Pluronic F-68 at low concentrations (e.g., 0.01-0.1%) to prevent aggregation.[2] |
| Inconsistent experimental results between batches or over time. | Oxidative Degradation: Amino acid residues such as methionine, tryptophan, and cysteine (if present) are prone to oxidation, which can alter the peptide's conformation and activity. | - Use of Antioxidants: Add antioxidants like ascorbic acid or DTT to the buffer, but first confirm they do not interfere with your assay. - Degas Buffers: De-gas aqueous buffers to remove dissolved oxygen before preparing this compound solutions. - Inert Atmosphere: For highly sensitive experiments, prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Reduced activity after exposure to light. | Photodegradation: Tryptophan and other aromatic residues can be susceptible to degradation upon exposure to UV or even ambient light. | - Light Protection: Store stock and working solutions in amber vials or wrap containers with aluminum foil. - Minimize Exposure: Avoid prolonged exposure of solutions to light during experimental setup. |
| Degradation in cell culture media. | Proteolytic Degradation: Although cyclic peptides generally show increased resistance to proteases compared to linear peptides, degradation by enzymes present in serum or cell lysates can still occur.[2][3][4] | - Serum-Free Media: If compatible with your experimental design, use serum-free or reduced-serum media. - Protease Inhibitors: Include a broad-spectrum protease inhibitor cocktail in your experiments, ensuring it does not affect your experimental outcomes. - Chemical Modifications: For long-term studies, consider synthesizing or obtaining chemically modified analogs (e.g., with D-amino acids or N-methylation) to further enhance proteolytic stability.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial reconstitution of lyophilized this compound?
A1: We recommend reconstituting lyophilized this compound in a minimal amount of high-purity, anhydrous DMSO to create a concentrated stock solution. For example, dissolve 1 mg of this compound in 100 µL of DMSO. This stock can then be diluted with the appropriate aqueous buffer for your experiment.
Q2: How should I store this compound solutions?
A2:
-
Short-term (days to a week): Aliquots of the working solution in your experimental buffer can be stored at 4°C, protected from light.
-
Long-term (months): For maximum stability, store the concentrated DMSO stock solution in small aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Q3: My this compound solution has turned slightly yellow. Is it still usable?
A3: A slight yellowing of the solution, particularly in DMSO, could indicate minor oxidation or degradation. While it may still retain some activity, for quantitative and sensitive assays, it is highly recommended to use a fresh, colorless solution. If you observe significant color change or precipitation, the solution should be discarded.
Q4: Can I use buffers containing phosphates with this compound?
A4: While phosphate-buffered saline (PBS) is commonly used, be aware that certain peptides can have limited solubility or stability in phosphate buffers, sometimes leading to precipitation over time, especially at high concentrations or during freeze-thaw cycles. If you observe this, consider switching to an alternative buffer system like HEPES or Tris.
Q5: How can I assess the stability of my this compound solution under specific experimental conditions?
A5: To empirically determine the stability of this compound in your specific buffer and storage conditions, you can perform a time-course experiment. This involves analyzing the purity and concentration of the this compound solution at different time points using methods like High-Performance Liquid Chromatography (HPLC). A decrease in the area of the main peak corresponding to this compound over time would indicate degradation.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Working Solution
This protocol describes the preparation of a this compound working solution with enhanced stability for use in typical cell culture experiments.
Materials:
-
Lyophilized this compound
-
Anhydrous DMSO
-
Sterile, degassed phosphate-buffered saline (PBS), pH 6.0
-
Sterile, low-protein binding microcentrifuge tubes
-
Pipettes and sterile, low-retention tips
Procedure:
-
Reconstitution of Stock Solution:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Under sterile conditions, add the required volume of anhydrous DMSO to create a 10 mM stock solution.
-
Gently vortex or pipette up and down to ensure complete dissolution. The solution should be clear.
-
-
Aliquoting and Storage of Stock:
-
Dispense the stock solution into small, single-use aliquots in sterile, low-protein binding tubes.
-
Store these aliquots at -80°C.
-
-
Preparation of Working Solution:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration (e.g., 50 µM for cell-based assays) using sterile, degassed PBS at pH 6.0.[7][8]
-
Mix thoroughly by gentle inversion.
-
Use the working solution immediately or store at 4°C, protected from light, for no longer than 24-48 hours.
-
Protocol 2: HPLC-Based Stability Assessment of this compound
This protocol provides a framework for evaluating the stability of this compound in a chosen buffer over time.
Materials:
-
This compound working solution (prepared as in Protocol 1)
-
Incubator or water bath set to the desired temperature (e.g., 4°C, 25°C, 37°C)
-
HPLC system with a C18 column and a UV detector
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
HPLC vials
Procedure:
-
Sample Preparation:
-
Prepare a sufficient volume of the this compound working solution in the buffer to be tested.
-
At time zero (T=0), transfer an aliquot to an HPLC vial and inject it into the HPLC system to obtain the initial purity profile.
-
-
Incubation:
-
Store the remaining solution under the desired conditions (e.g., 37°C, protected from light).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the incubated solution.
-
Transfer the aliquot to an HPLC vial and analyze it using the same HPLC method as the T=0 sample.
-
-
Data Analysis:
-
For each time point, integrate the peak area of the intact this compound.
-
Calculate the percentage of remaining this compound relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to visualize the degradation kinetics.
-
Example HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Gradient: 20% to 80% Mobile Phase B over 20 minutes
-
Flow Rate: 1 mL/min
-
Detection: UV at 220 nm
Visualizations
Caption: Potential degradation pathways for this compound in solution.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. mdpi.com [mdpi.com]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Cyclisation strategies for stabilising peptides with irregular conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Induces Protective Autophagy and Apoptosis in FLT3-ITD-Positive AML: Synergy with Gilteritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Assessing Autophagy with Petromurin C
Welcome to the technical support center for utilizing Petromurin C in autophagy research. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound in inducing autophagy?
A1: this compound has been shown to induce an early protective autophagic response in FLT3-ITD-positive Acute Myeloid Leukemia (AML) cells.[1][2][3][4] This is followed by the induction of apoptotic cell death through the intrinsic pathway, which involves mitochondrial stress and the downregulation of Mcl-1.[1][2]
Q2: How can I confirm that the observed vesicle formation is due to autophagy and not apoptosis?
A2: To distinguish between autophagic vesicles and apoptotic bodies, co-treatment with autophagy and caspase inhibitors is recommended. Pre-treatment with an autophagy inhibitor like bafilomycin A1 should significantly reduce the formation of cytoplasmic vesicles induced by this compound.[2] Conversely, a pan-caspase inhibitor such as zVAD-FMK should not prevent the initial vesicle formation but will inhibit downstream apoptotic events.[2][5]
Q3: My Western blot for LC3-II is showing inconsistent results. What are some common pitfalls?
A3: Inconsistent LC3-II bands can be due to several factors. It's crucial to remember that the ratio of LC3-II to LC3-I is not always a reliable measure of autophagic flux due to differential antibody affinities and varying expression levels between cell types.[6] To get a more accurate assessment, it is recommended to perform an autophagic flux assay by treating cells with an autophagy inhibitor like bafilomycin A1. This prevents the degradation of LC3-II in the lysosome, and an accumulation of LC3-II in the presence of the inhibitor indicates active autophagic flux.[7]
Q4: I am observing an increase in autophagosomes, but this doesn't correlate with increased cell death. Why might this be?
A4: An increase in the number of autophagosomes does not necessarily mean an increase in autophagic activity.[7][8] It could indicate a blockage in the fusion of autophagosomes with lysosomes, leading to their accumulation.[7][8] To confirm productive autophagy, you need to measure autophagic flux.[7][8][9] In the case of this compound, the initial autophagy is protective, and apoptosis follows.[1][2] Therefore, early time points may show increased autophagy with minimal cell death.
Q5: What are the recommended positive controls for apoptosis induction in my experiments?
A5: Etoposide is a commonly used and effective positive control for inducing apoptosis.[2][5] For FLT3-ITD positive AML cell lines like MV4-11, the FLT3 inhibitor midostaurin can also be used as a relevant positive control.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No significant increase in cell death observed with this compound treatment. | 1. Inappropriate concentration of this compound.2. Insufficient incubation time.3. Cell line is not sensitive to this compound. | 1. Perform a dose-response experiment to determine the optimal concentration. For MV4-11 cells, significant cell death was observed at 50 µM after 24 hours.[2][10]2. Increase the incubation time. Effects on cell viability have been observed at 24, 48, and 72 hours.[5]3. Ensure you are using a sensitive cell line, such as FLT3-ITD positive AML cells (e.g., MV4-11).[1][2] |
| Difficulty quantifying autophagy using fluorescence microscopy of GFP-LC3. | 1. Subjectivity in counting puncta.2. Overexpression of GFP-LC3 can lead to protein aggregates that are not autophagosomes.3. Transfection itself can induce autophagy. | 1. Use automated image analysis software to quantify puncta, reducing user bias.2. Use a stable GFP-LC3 cell line to avoid issues with transient transfection and protein aggregation.[11]3. Include proper controls, such as untransfected cells or cells expressing GFP alone. |
| High background in Hoechst/Propidium Iodide (PI) staining. | 1. Cells were handled too harshly, causing mechanical damage and non-specific PI uptake.2. Incorrect concentrations of dyes. | 1. Handle cells gently during staining and washing steps.2. Titrate Hoechst 33342 and PI to determine the optimal staining concentration for your cell type. A common starting point is 1 µg/mL for both.[5] |
| Bafilomycin A1 treatment is cytotoxic to my cells. | High concentrations of bafilomycin A1 can be toxic. | Use a lower concentration of bafilomycin A1. For MV4-11 cells, 5 nM has been shown to be effective in inhibiting autophagy without causing significant cell death on its own.[2] |
Experimental Protocols & Data
This compound-Induced Cell Death and Autophagy Assessment in MV4-11 cells
This protocol is adapted from the study by Ha et al. (2020).[2]
1. Cell Culture and Treatment:
-
Culture MV4-11 cells in an appropriate medium.
-
Seed cells at a suitable density for the planned assay.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 30, 50 µM) for specified time points (e.g., 8, 24, 48, 72 hours).
2. Autophagy Inhibition:
-
For autophagic flux assays, pre-treat cells with 5 nM bafilomycin A1 for 2 hours before adding this compound.[2]
3. Caspase Inhibition:
-
To assess the role of caspases, pre-treat cells with 50 µM zVAD-FMK for 1 hour before this compound treatment.[2][5]
4. Assessment of Cell Death (Hoechst/PI Staining):
-
Harvest and wash the cells.
-
Stain with Hoechst 33342 (1 µg/mL) and Propidium Iodide (1 µg/mL).[5]
-
Analyze by fluorescence microscopy.
-
Live cells: Blue nuclei (Hoechst)
-
Apoptotic cells: Condensed or fragmented blue nuclei
-
Late apoptotic/necrotic cells: Pink/red nuclei (PI)
-
5. Caspase 3/7 Activity Assay:
-
Use a commercial caspase activity assay kit (e.g., Caspase-Glo 3/7 Assay).
-
Follow the manufacturer's instructions to measure luminescence, which is proportional to caspase activity.
Quantitative Data Summary
Table 1: Effect of this compound on Cell Death in MV4-11 Cells
| Treatment | % Cell Death (24h) |
| Control | ~0% |
| This compound (50 µM) | 41.7%[10] |
| This compound (50 µM) + zVAD-FMK (50 µM) | Cell death prevented[2][10] |
Table 2: Effect of Autophagy Inhibition on this compound-Induced Cell Death
| Treatment | % Cell Death (Early Time Point) |
| This compound alone | 7.3%[2] |
| This compound + Bafilomycin A1 (5 nM) | 28.1%[2] |
Table 3: Effect of this compound on Caspase 3/7 Activity
| Cell Line | Treatment (24h) | Fold Increase in Caspase 3/7 Activity |
| MV4-11 | This compound (50 µM) | 6.6-fold[2][10] |
| U937 | This compound (30 µM) | 2.5-fold[10] |
| U937 | This compound (50 µM) | 2.6-fold[10] |
Visualized Workflows and Pathways
Caption: Workflow for investigating this compound-induced autophagy and apoptosis.
Caption: this compound induces early protective autophagy and late apoptosis.
References
- 1. researchportal.lih.lu [researchportal.lih.lu]
- 2. This compound Induces Protective Autophagy and Apoptosis in FLT3-ITD-Positive AML: Synergy with Gilteritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Protective Autophagy and Apoptosis in FLT3-ITD-Positive AML: Synergy with Gilteritinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [논문]this compound Induces Protective Autophagy and Apoptosis in FLT3-ITD-Positive AML: Synergy with Gilteritinib [scienceon.kisti.re.kr]
- 5. researchgate.net [researchgate.net]
- 6. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 9. Autophagy Assays: What They Are and How They Work - Araceli Biosciences [aracelibio.com]
- 10. mdpi.com [mdpi.com]
- 11. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Petromurin C-Induced Cellular Stress in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for Petromurin C-induced cellular stress in experimental settings. The information is presented in a question-and-answer format, including troubleshooting guides and detailed protocols to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary effects on cells?
This compound is a marine-derived natural product that has been shown to have anti-leukemic properties.[1][2][3][4][5] Its primary mechanism of action involves the induction of cellular stress, leading to two main outcomes:
-
Apoptosis (Programmed Cell Death): this compound triggers the intrinsic apoptotic pathway, which is initiated by mitochondrial stress.[1][2][4] A key event in this process is the downregulation of the anti-apoptotic protein Mcl-1.[1][2][4] This ultimately leads to the activation of a cascade of enzymes called caspases, specifically caspases-9, -3, and -7, which execute the process of cell death.[1]
-
Autophagy: this compound also induces autophagy, a cellular process of self-digestion of damaged organelles and proteins. In the context of this compound treatment in cancer cells, autophagy appears to be a protective mechanism that cells use to survive the initial stress.[1][2][3][4][5]
Q2: Why is it important to control for this compound-induced cellular stress in my experiments?
Controlling for this compound-induced cellular stress is crucial for several reasons:
-
Specificity of a Co-treatment: If you are studying the effects of another compound in combination with this compound, you need to be able to distinguish the effects of your compound from the stress responses induced by this compound alone.
-
Understanding the Mechanism of Action: By selectively inhibiting apoptosis or autophagy, you can dissect the specific roles these processes play in the overall cellular response to this compound.
-
Identifying Off-Target Effects: Uncontrolled cellular stress can lead to a wide range of secondary effects that may not be directly related to the primary mechanism of action you are investigating.
-
Ensuring Experimental Reproducibility: High levels of cellular stress can lead to variability in your results. Implementing appropriate controls will improve the consistency and reliability of your data.
Q3: What are the key cellular stress pathways I should consider when working with this compound?
Based on current research, the primary pathways to consider are:
-
Intrinsic Apoptosis Pathway: Characterized by mitochondrial dysfunction and caspase activation.
-
Autophagy Pathway: A key survival mechanism that can be either protective or detrimental depending on the cellular context.
-
Oxidative Stress: Although not explicitly detailed in the primary literature for this compound, mitochondrial dysfunction is often associated with the production of reactive oxygen species (ROS), which can induce oxidative stress.
-
ER Stress: While not a primary reported mechanism, crosstalk between mitochondrial stress and endoplasmic reticulum (ER) stress is common.
Troubleshooting Guides
Apoptosis Assays (e.g., Annexin V/PI Staining)
| Problem | Possible Cause | Suggested Solution |
| High background in negative control | Cells were handled too harshly during harvesting (for adherent cells). | Use a gentle cell scraper or a non-enzymatic dissociation solution like EDTA. Minimize centrifugation speed and time. |
| Reagents (Annexin V/PI) were added for too long. | Follow the recommended incubation times in the protocol. Optimize incubation time for your specific cell line. | |
| No or low signal in positive control | The apoptosis-inducing agent was not effective. | Use a well-characterized positive control for apoptosis, such as staurosporine or etoposide, at a known effective concentration and time for your cell line. |
| The cell line is resistant to the inducing agent. | Try a different positive control or a higher concentration/longer incubation time. | |
| High percentage of necrotic cells (PI positive) in all samples | This compound concentration is too high, causing rapid cell death. | Perform a dose-response experiment to determine the optimal concentration that induces apoptosis without excessive necrosis. |
| Cells were cultured for too long after treatment. | Harvest cells at an earlier time point to capture the early stages of apoptosis. |
Autophagy Assays (e.g., LC3-II Western Blot)
| Problem | Possible Cause | Suggested Solution |
| No LC3-II band detected | Low level of autophagy induction. | Include a positive control for autophagy induction (e.g., starvation or rapamycin treatment). |
| Poor antibody quality or incorrect dilution. | Use a validated antibody for LC3 and optimize the antibody concentration. | |
| Inefficient protein transfer of the small LC3-II protein. | Use a PVDF membrane and optimize transfer conditions (e.g., add 20% methanol to the transfer buffer).[6] | |
| High LC3-II levels in control cells | Basal autophagy is high in your cell line. | This can be normal. The key is to look for the change in LC3-II levels upon treatment. |
| Cells are stressed due to culture conditions (e.g., nutrient depletion). | Ensure consistent and optimal cell culture conditions. | |
| Difficulty interpreting LC3-II changes | An increase in LC3-II can mean either increased autophagosome formation or a block in their degradation. | Perform an autophagic flux assay by treating cells with and without an autophagy inhibitor like Bafilomycin A1. A greater accumulation of LC3-II in the presence of the inhibitor indicates an increase in autophagic flux.[7] |
Mitochondrial Membrane Potential Assays (e.g., JC-1 Staining)
| Problem | Possible Cause | Suggested Solution |
| Low red/green fluorescence ratio in healthy control cells | Cell health is compromised due to poor culture conditions. | Ensure cells are healthy and not overgrown before starting the experiment. |
| JC-1 dye concentration is too high, causing quenching. | Optimize the JC-1 concentration for your cell type. | |
| High red/green fluorescence ratio in apoptotic cells | Insufficient treatment time or concentration of this compound. | Perform a time-course and dose-response experiment to determine the optimal conditions for inducing mitochondrial depolarization. |
| Cells are resistant to this compound-induced mitochondrial stress. | Use a positive control for mitochondrial depolarization, such as CCCP or valinomycin. | |
| JC-1 precipitates in the staining solution | Improper preparation of the JC-1 working solution. | Ensure the JC-1 stock solution is fully dissolved in DMSO before diluting it in aqueous buffer. Warm the solution slightly if needed.[8] |
Experimental Protocols & Control Strategies
Controlling for Apoptosis
To specifically investigate the role of apoptosis in this compound-induced cellular effects, a pan-caspase inhibitor can be used.
Control Agent: Z-VAD-FMK (Carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor.[9]
Experimental Protocol: Inhibition of Apoptosis with Z-VAD-FMK
-
Prepare Z-VAD-FMK Stock Solution: Dissolve lyophilized Z-VAD-FMK in sterile DMSO to create a 10-20 mM stock solution.[2] Aliquot and store at -20°C.
-
Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.
-
Pre-treatment with Z-VAD-FMK: Pre-incubate the cells with Z-VAD-FMK at a final concentration of 20-100 µM for 1-2 hours before adding this compound.[2] The optimal concentration should be determined empirically for your cell line.
-
This compound Treatment: Add this compound to the desired final concentration and incubate for the intended duration.
-
Assay: Perform downstream assays to assess the effect of apoptosis inhibition (e.g., cell viability, morphological changes).
Table 1: Recommended Concentrations for Apoptosis Control Agents
| Agent | Mechanism of Action | Typical Working Concentration | Reference |
| Z-VAD-FMK | Pan-caspase inhibitor | 20 - 100 µM | [2][10] |
| Staurosporine | Positive control for apoptosis induction (kinase inhibitor) | 1 µM | [4] |
| Etoposide | Positive control for apoptosis induction (topoisomerase II inhibitor) | 10-50 µM | [4] |
Controlling for Autophagy
To determine the contribution of protective autophagy to the cellular response to this compound, an autophagy inhibitor can be utilized.
Control Agent: Bafilomycin A1 is a specific inhibitor of the vacuolar H+-ATPase (V-ATPase), which prevents the fusion of autophagosomes with lysosomes, thereby blocking the final step of autophagy.[11][12][13][14][15][16][17]
Experimental Protocol: Autophagic Flux Assay with Bafilomycin A1
-
Prepare Bafilomycin A1 Stock Solution: Dissolve Bafilomycin A1 in sterile DMSO to a stock concentration of 100 µM. Aliquot and store at -20°C.
-
Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.
-
Treatment: Treat cells with this compound in the presence or absence of Bafilomycin A1 (typically 10-100 nM) for the final 2-4 hours of the this compound incubation period.[9][18][19]
-
Cell Lysis and Western Blot: Harvest cell lysates and perform western blotting for LC3. An increase in the LC3-II band in the Bafilomycin A1 co-treated samples compared to this compound alone indicates an increase in autophagic flux.
Table 2: Recommended Concentrations for Autophagy Control Agents
| Agent | Mechanism of Action | Typical Working Concentration | Reference |
| Bafilomycin A1 | V-ATPase inhibitor (late-stage autophagy inhibitor) | 10 - 200 nM | [9][18][19][20] |
| 3-Methyladenine (3-MA) | Class III PI3K inhibitor (early-stage autophagy inhibitor) | 5 - 10 mM | [16][21] |
| Rapamycin | Positive control for autophagy induction (mTOR inhibitor) | 100 - 500 nM | [17] |
Assessing Mitochondrial Stress
The JC-1 assay is a common method to measure the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health.
Experimental Protocol: JC-1 Assay for Mitochondrial Membrane Potential
-
Prepare JC-1 Staining Solution: Prepare a 1X JC-1 staining solution in pre-warmed cell culture medium. The final concentration of JC-1 is typically 1-10 µg/mL.
-
Cell Treatment: Treat cells with this compound for the desired time. Include a positive control for mitochondrial depolarization (e.g., 50 µM CCCP for 15-30 minutes).[3]
-
Staining: Remove the treatment medium and incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C in the dark.[3][22]
-
Washing: Gently wash the cells with pre-warmed assay buffer.
-
Analysis: Analyze the cells immediately by fluorescence microscopy or flow cytometry.
-
Healthy cells (high ΔΨm): JC-1 forms J-aggregates, which emit red fluorescence (Ex/Em ~585/590 nm).
-
Apoptotic cells (low ΔΨm): JC-1 remains as monomers, which emit green fluorescence (Ex/Em ~514/529 nm). The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
-
Visualizations
Caption: Signaling pathway of this compound-induced cellular stress.
Caption: Experimental workflow for controlling cellular stress.
References
- 1. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. JC-1 Experiment Common Questions and Solutions [elabscience.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Guidelines for the use and interpretation of assays for monitoring autophagy (3rd edition) • Neurobiologie • Fachbereich Biologie, Chemie, Pharmazie [bcp.fu-berlin.de]
- 13. Z-VAD-FMK | Caspases | Tocris Bioscience [tocris.com]
- 14. Modeling Acute ER stress in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. preprints.org [preprints.org]
- 19. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 22. bosterbio.com [bosterbio.com]
Calibrating Petromurin C dosage for in vivo animal studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on calibrating the dosage of Petromurin C for in vivo animal studies. The following information is compiled from preclinical data and established pharmacological principles.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a marine-derived natural product that has shown anti-leukemic effects, particularly in FMS-like tyrosine kinase 3 (FLT3)-internal tandem duplication (ITD)-positive Acute Myeloid Leukemia (AML).[1][2][3] Its primary mechanisms of action are the induction of protective autophagy and apoptosis.[1][2][3] this compound activates the intrinsic apoptotic pathway through mitochondrial stress, leading to the downregulation of the anti-apoptotic protein Mcl-1 and the activation of caspases 9, 3, and 7.[1][4]
Q2: What in vivo data is currently available for this compound?
A2: To date, published in vivo studies on this compound have been limited to a zebrafish embryo model for preliminary toxicity assessment.[1][2] In this model, this compound induced a dose-dependent decrease in heart rate but did not significantly affect the viability or morphology of the zebrafish embryos, suggesting a reasonable safety profile at the tested concentrations.[1][2] There is currently no publicly available data on the pharmacokinetics (PK) or efficacy of this compound in rodent or other mammalian models.
Q3: How can I estimate a starting dose for my mouse model based on the available in vitro data?
A3: Extrapolating an in vivo dose directly from in vitro IC50 values is challenging and often inaccurate due to complex pharmacokinetic and pharmacodynamic factors. However, a theoretical starting point can be estimated, which must be validated through pilot in vivo studies. A common, though indirect, approach is to use the in vitro effective concentration as a target plasma concentration in vivo.
It is crucial to conduct a dose-range finding study in a small number of animals to determine the Maximum Tolerated Dose (MTD) before proceeding with larger efficacy studies.
Q4: What are the potential challenges when working with this compound in vivo?
A4: Based on its physicochemical properties, researchers may encounter the following challenges:
-
Poor Solubility: this compound has low lipophilicity (LogP > 5), which may correlate with poor aqueous solubility.[2] This can hinder the preparation of suitable formulations for in vivo administration and may limit bioavailability.
-
Limited Bioavailability: Poor solubility and potential first-pass metabolism can lead to low bioavailability after oral administration. The route of administration will be a critical parameter to optimize.
-
Lack of Pharmacokinetic Data: Without established ADME (Absorption, Distribution, Metabolism, and Excretion) data, predicting the optimal dosing schedule and understanding the drug's exposure at the tumor site is difficult.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Formulation | This compound has poor aqueous solubility. | 1. Test different vehicle formulations: Start with common vehicles like saline, PBS, or a solution containing a low percentage of DMSO. 2. Use solubilizing agents: Consider using co-solvents (e.g., ethanol, propylene glycol), surfactants (e.g., Tween 80, Cremophor EL), or complexing agents (e.g., cyclodextrins). Test the toxicity of the final vehicle formulation in a small cohort of animals. 3. Particle size reduction: If working with a suspension, micronization or nanocrystal formulation could improve dissolution. |
| No Observable Efficacy at Calculated Dose | 1. Low bioavailability. 2. Rapid metabolism and clearance. 3. Inadequate dose. | 1. Change the route of administration: If using oral gavage, consider intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism. 2. Conduct a pilot pharmacokinetic (PK) study: Measure plasma and tumor concentrations of this compound over time to understand its ADME profile. 3. Perform a dose-escalation study: Carefully increase the dose in small animal groups to identify a more effective and still well-tolerated dose. |
| Toxicity Observed at Low Doses | 1. Off-target effects. 2. Vehicle-related toxicity. 3. The chosen animal model is particularly sensitive. | 1. Conduct a Maximum Tolerated Dose (MTD) study: This is essential to establish the safe upper limit for dosing. 2. Run a vehicle-only control group: This will differentiate between the toxicity of this compound and the formulation vehicle. 3. Monitor animal health closely: Record body weight, food and water intake, and clinical signs of toxicity daily. Consider reducing the dose or the frequency of administration. |
Experimental Protocols
Protocol 1: Formulation Development for a Poorly Soluble Compound
-
Objective: To prepare a homogenous and stable formulation of this compound suitable for in vivo administration.
-
Materials: this compound, Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween 80, Saline (0.9% NaCl).
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add PEG300.
-
Slowly add the this compound/DMSO stock solution to the PEG300 while vortexing.
-
Add Tween 80 to the mixture and continue vortexing.
-
Add saline to the desired final volume and vortex until the solution is clear and homogenous.
-
Visually inspect the final formulation for any precipitation before each use. Note: This is an example formulation. The final ratio of components (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) must be optimized and tested for tolerability.
-
Protocol 2: Maximum Tolerated Dose (MTD) Study in Mice
-
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
-
Animal Model: Healthy, non-tumor-bearing mice (e.g., C57BL/6 or NOD/SCID, depending on the planned efficacy model), 8-10 weeks old.
-
Procedure:
-
Establish at least 3-4 dose cohorts (e.g., 10, 30, 100 mg/kg) with 3-5 mice per cohort. Include a vehicle-only control group.
-
Administer this compound via the intended route (e.g., IP or oral gavage) daily for 5-14 days.
-
Monitor the animals daily for:
-
Body weight changes (a loss of >15-20% is a common endpoint).
-
Clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).
-
Changes in food and water consumption.
-
-
The MTD is defined as the highest dose that does not result in significant toxicity or mortality.
-
Protocol 3: In Vivo Efficacy Study in an AML Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant mouse model of AML.
-
Animal Model: Immunocompromised mice (e.g., NSG™-SGM3) are recommended for engrafting human AML cell lines like MV4-11 (FLT3-ITD positive).
-
Procedure:
-
Inject MV4-11 cells intravenously or subcutaneously into the mice.
-
Allow the tumors to establish. For subcutaneous models, this is typically when tumors reach a volume of 100-150 mm³.
-
Randomize mice into treatment groups (n=8-10 per group):
-
Vehicle Control
-
This compound at one or two doses below the MTD
-
Positive Control (e.g., Gilteritinib)
-
Combination: this compound + Positive Control
-
-
Administer treatments according to the determined schedule (e.g., daily for 21 days).
-
Measure tumor volume with calipers 2-3 times per week (for subcutaneous models).
-
Monitor animal body weight and overall health.
-
At the end of the study, collect tumors and other relevant tissues for pharmacodynamic analysis (e.g., Western blot for Mcl-1, caspase activity assays).
-
Quantitative Data Summary
The following tables summarize the available in vitro data for this compound, which can inform the design of in vivo studies.
Table 1: In Vitro Cytotoxicity of this compound in AML Cell Lines
| Cell Line | FLT3 Status | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MV4-11 | ITD-mutated | 29.8 ± 1.5 | 18.9 ± 0.9 |
| U937 | Wild-Type | 42.4 ± 2.1 | 35.1 ± 1.8 |
Data adapted from Ha et al., 2020. Values represent the mean ± SD.
Table 2: Apoptotic Effects of this compound on MV4-11 Cells
| Treatment Concentration (µM) | Duration (h) | % Cell Death | Caspase 3/7 Activation (Fold Increase) |
| 30 | 24 | Not significant | ~2.5 |
| 50 | 24 | 41.7% | ~6.6 |
Data adapted from Ha et al., 2020.
Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for in vivo studies.
References
- 1. Murine Models of Acute Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patient-Derived Acute Myeloid Leukemia Models [jax.org]
- 3. mdpi.com [mdpi.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Validation & Comparative
Validating the anti-leukemic effects of Petromurin C in patient-derived samples
For researchers, scientists, and drug development professionals, the quest for novel anti-leukemic agents is a paramount objective. This guide provides a comprehensive comparison of the marine-derived compound Petromurin C with established targeted therapies, Gilteritinib and Venetoclax, for Acute Myeloid Leukemia (AML). While preclinical data on this compound is promising, this analysis highlights the critical need for validation in patient-derived samples, a benchmark met by its counterparts.
Executive Summary
This compound, a bis-indolyl benzenoid isolated from the marine fungus Aspergillus candidus, has demonstrated significant anti-leukemic properties in preclinical studies.[1][2] It effectively reduces cell viability and proliferation in AML cell lines, including those with the prognostically unfavorable FLT3-ITD mutation.[1][2] The compound's mechanism of action involves the induction of apoptosis through the intrinsic pathway and the stimulation of protective autophagy. Notably, this compound exhibits synergistic effects when combined with the FLT3 inhibitor, Gilteritinib.
However, a crucial gap in the current understanding of this compound's therapeutic potential is the absence of data from patient-derived AML samples. In contrast, both Gilteritinib and Venetoclax have been extensively evaluated in primary patient cells and patient-derived xenograft (PDX) models, providing a more direct translation to clinical efficacy. This guide presents a detailed comparison of the available data to inform future research directions and drug development strategies.
Comparative Efficacy Against AML
The following tables summarize the quantitative data on the anti-leukemic effects of this compound, Gilteritinib, and Venetoclax. It is important to note that the data for this compound is currently limited to AML cell lines.
Table 1: In Vitro Cytotoxicity Against AML Cell Lines
| Compound | Cell Line | Mutation Status | IC50 | Time Point | Reference |
| This compound | MV4-11 | FLT3-ITD | 28.9 µM | 48h | [3] |
| U937 | FLT3-wt | 37.2 µM | 48h | [3] | |
| Gilteritinib | MV4-11 | FLT3-ITD | 0.92 nM | 5 days | [4] |
| MOLM-13 | FLT3-ITD | 2.9 nM | 5 days | [4] | |
| Venetoclax | MOLM-13 | - | - | - | [5] |
| OCI-AML3 | - | - | - |
Table 2: Induction of Apoptosis
| Compound | Model System | Concentration | Apoptosis Induction | Time Point | Reference |
| This compound | MV4-11 cells | 50 µM | 41.7% cell death | 24h | [3] |
| MV4-11 cells | 50 µM | 6.6-fold increase in Caspase 3/7 activity | 24h | [3] | |
| Gilteritinib | FLT3-ITD+ primary AML cells | - | Induces apoptosis | - | [6] |
| Venetoclax | Primary AML cells | 0.1 µM | Significant increase in apoptotic rates | 24h | [7] |
| Venetoclax-resistant AML cells | - | Synergistic induction of apoptosis with MCL-1 inhibitors | - | [5] |
Table 3: In Vivo Efficacy in Animal Models
| Compound | Model | Efficacy | Reference |
| This compound | Zebrafish | No significant toxicity observed | [8] |
| Gilteritinib | MV4-11 xenograft model | Significant tumor growth inhibition | [4] |
| Venetoclax | AML PDX models | Reduced tumor burden and prolonged lifespan (in combination) | [9][10] |
Mechanism of Action: A Deeper Dive
This compound exerts its anti-leukemic effects through a multi-faceted mechanism targeting key survival pathways in AML cells.
This compound Signaling Pathway
Caption: this compound induces apoptosis by downregulating the anti-apoptotic protein Mcl-1, leading to the activation of the intrinsic mitochondrial pathway. It also induces protective autophagy.
Experimental Protocols
To ensure reproducibility and facilitate further investigation, detailed experimental methodologies for the key assays are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: AML cells (MV4-11, U937) are seeded in 96-well plates at a density of 1 x 10^5 cells/mL.
-
Compound Treatment: Cells are treated with varying concentrations of this compound, Gilteritinib, or Venetoclax for the indicated time points (e.g., 24, 48, 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the compounds as described for the cell viability assay.
-
Cell Harvesting and Washing: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic, and PI positive cells are considered necrotic.
Colony Formation Assay
-
Cell Preparation: A single-cell suspension is prepared from AML cell lines.
-
Plating in Methylcellulose: Cells are mixed with methylcellulose-based medium containing the respective compounds at various concentrations.
-
Incubation: The mixture is plated in 6-well plates and incubated for 7-14 days at 37°C in a humidified incubator.
-
Colony Counting: Colonies containing 50 or more cells are counted under an inverted microscope.
Experimental Workflow for Drug Efficacy Evaluation
The following diagram illustrates a typical workflow for evaluating the anti-leukemic efficacy of a novel compound.
Caption: A standard workflow for assessing anti-leukemic drug efficacy, progressing from in vitro cell line and primary cell studies to in vivo patient-derived xenograft models.
Future Directions and Conclusion
The preclinical data for this compound presents a compelling case for its further development as an anti-leukemic agent. Its unique mechanism of action and synergistic potential with existing therapies are particularly noteworthy. However, the critical next step is to validate these findings in patient-derived samples. Future studies should prioritize:
-
Evaluation in Primary AML Cells: Assessing the cytotoxicity and apoptotic effects of this compound in a diverse panel of primary AML patient samples with different genetic backgrounds.
-
Patient-Derived Xenograft (PDX) Models: Investigating the in vivo efficacy of this compound, both as a single agent and in combination with Gilteritinib, in AML PDX models to evaluate its impact on tumor growth and survival.
-
Target Deconvolution: Further elucidating the direct molecular targets of this compound to better understand its mechanism of action and identify potential biomarkers for patient stratification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchportal.lih.lu [researchportal.lih.lu]
- 3. This compound Induces Protective Autophagy and Apoptosis in FLT3-ITD-Positive AML: Synergy with Gilteritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Gilteritinib: potent targeting of FLT3 mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Hymeglusin Enhances the Pro-Apoptotic Effects of Venetoclax in Acute Myeloid Leukemia [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Patient-derived xenograft (PDX) models lead the way in targeted cancer therapy | by Research Features | Medium [medium.com]
- 10. Venetoclax response is enhanced by selective inhibitor of nuclear export compounds in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Petromurin C Versus Standard AML Chemotherapy: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Petromurin C, a marine-derived natural product, with standard-of-care chemotherapy agents for Acute Myeloid Leukemia (AML), cytarabine and daunorubicin. The data presented is based on studies conducted on the human AML cell lines MV4-11 (FLT3-ITD mutated) and U937 (FLT3 wild-type).
Executive Summary
This compound demonstrates significant cytotoxic and pro-apoptotic effects in AML cell lines, with a notable potency in the FLT3-mutated MV4-11 cell line. When compared to the standard chemotherapy agents cytarabine and daunorubicin, this compound exhibits competitive cytotoxic activity, particularly after prolonged exposure. While direct comparative apoptosis data under identical conditions is limited, available evidence suggests this compound is a potent inducer of programmed cell death. This guide summarizes the quantitative data, details the experimental methodologies, and visualizes the key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's potential as a novel anti-leukemic agent.
Data Presentation
Table 1: Comparative Cytotoxicity (IC50 Values in µM)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound, Cytarabine, and Daunorubicin in MV4-11 and U937 AML cell lines after a 72-hour treatment period. Lower IC50 values indicate greater potency.
| Compound | Cell Line | IC50 (µM) at 72h |
| This compound | MV4-11 | 28.1 ± 1.5 |
| U937 | 34.5 ± 2.1 | |
| Cytarabine | MV4-11 | 0.26[1] |
| U937 | 0.021 ± 0.001[2] | |
| Daunorubicin | MV4-11 | ~0.02 - 0.05 (Estimated Range) |
| U937 | ~0.01 - 0.03 (Estimated Range) |
Note: IC50 values for Cytarabine and Daunorubicin are compiled from various sources and may have been determined under slightly different experimental conditions. The provided ranges for Daunorubicin are estimations based on available data.
Table 2: Apoptosis Induction
This table presents the percentage of apoptotic cells induced by this compound and standard chemotherapy agents in AML cell lines. It is important to note that the experimental conditions (drug concentration and treatment duration) may vary between studies, making direct comparisons challenging.
| Compound | Cell Line | Concentration (µM) | Treatment Duration (h) | Apoptotic Cells (%) |
| This compound | MV4-11 | 50 | 24 | 41.7 |
| Cytarabine | MV4-11 | 0.1 | 24 | 22[3] |
| Daunorubicin | U937 | 0.2 | 24 | Data not available in a directly comparable format |
Experimental Protocols
Cell Culture
MV4-11 and U937 human acute myeloid leukemia cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.
Cytotoxicity Assay (IC50 Determination)
Cells were seeded in 96-well plates at a density of 1 x 10^5 cells/mL. The cells were then treated with various concentrations of this compound, cytarabine, or daunorubicin for 24, 48, and 72 hours. Cell viability was assessed using the Trypan Blue exclusion assay or the MTT assay. For the Trypan Blue assay, cells were mixed with Trypan Blue solution, and the number of viable (unstained) and non-viable (blue) cells was counted using a hemocytometer. For the MTT assay, MTT reagent was added to each well, and after incubation, the formazan crystals were dissolved in DMSO. The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values were calculated from the dose-response curves.
Apoptosis Assay
Apoptosis was quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. After treatment with the respective compounds for the indicated times, cells were harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI were added to the cell suspension, and the mixture was incubated in the dark. The percentage of apoptotic cells (Annexin V-positive) was determined using a flow cytometer.
Mechanism of Action
This compound: This marine-derived compound induces apoptosis through the intrinsic pathway, characterized by mitochondrial stress and downregulation of the anti-apoptotic protein Mcl-1. It also triggers protective autophagy in AML cells.
Cytarabine: As a pyrimidine analog, cytarabine is a DNA synthesis inhibitor. It is converted intracellularly to its active triphosphate form, which competes with deoxycytidine triphosphate (dCTP) for incorporation into DNA. This incorporation leads to the termination of DNA chain elongation and inhibits DNA polymerase, ultimately inducing apoptosis.
Daunorubicin: An anthracycline antibiotic, daunorubicin intercalates into DNA, thereby inhibiting the progression of topoisomerase II. This action prevents the resealing of the DNA double helix after replication, leading to DNA strand breaks and the inhibition of both DNA and RNA synthesis.
Visualizations
Signaling Pathways
Caption: this compound signaling pathway in AML cells.
Caption: Standard AML chemotherapy signaling pathways.
Experimental Workflow
Caption: In vitro comparison experimental workflow.
References
- 1. Cytarabine-Resistant FLT3-ITD Leukemia Cells are Associated with TP53 Mutation and Multiple Pathway Alterations—Possible Therapeutic Efficacy of Cabozantinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Artesunate improves venetoclax plus cytarabine AML cell targeting by regulating the Noxa/Bim/Mcl-1/p-Chk1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Mnk enhances apoptotic activity of cytarabine in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Independent Analysis of the Synergistic Effect of Petromurin C and Gilteritinib in FLT3-ITD-Positive Acute Myeloid Leukemia
A review of the available preclinical data suggests a potential synergistic anti-leukemic effect when combining Petromurin C, a marine-derived fungal metabolite, with the FLT3 inhibitor gilteritinib. This guide provides a comprehensive summary of the experimental evidence, methodologies, and mechanistic insights from the seminal study in this area. It is important to note that, to date, the findings presented are based on a single key study and have not been independently verified by other published research.
Overview of Synergistic Activity
The combination of this compound and gilteritinib has been investigated for its potential to enhance cell death in acute myeloid leukemia (AML) cells harboring the FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutation, a common driver of this aggressive cancer.[1][2][3][4][5] Research indicates that gilteritinib, a clinically approved FLT3/AXL dual inhibitor, specifically targets the FLT3-ITD-mutated AML cell line MV4-11, while having no effect on cells with wild-type FLT3.[1][3] When combined with this compound at sub-toxic concentrations, a synergistic effect on inducing cell death was observed in these FLT3-ITD positive cells.[1][2][3][4][5]
This synergy was quantitatively assessed using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value of less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 points to antagonism.
Quantitative Analysis of Synergy
The synergistic effect of combining this compound and gilteritinib was determined by evaluating cell death in the MV4-11 cell line after 24 hours of treatment. The results, as determined by Hoechst/PI staining, are summarized below.
| This compound (µM) | Gilteritinib (nM) | Fraction Affected (Fa)* | Combination Index (CI) | Interpretation |
| 30 | 100 | 0.22 | 1.34 | Antagonism |
| 30 | 250 | 0.45 | 0.72 | Synergy |
| 30 | 500 | 0.60 | 0.68 | Synergy |
| 50 | 100 | 0.52 | 0.81 | Synergy |
| 50 | 250 | 0.62 | 0.76 | Synergy |
| 50 | 500 | 0.70 | 0.75 | Synergy |
*Fraction Affected (Fa) represents the fraction of cells affected by the treatment (e.g., cell death). Data derived from Ha et al., 2020.[6]
The strongest synergistic effect was observed with the combination of 30 µM this compound and 250 nM gilteritinib.[6]
Morphological Changes Induced by Combination Treatment
The combination treatment of 30 µM this compound and 250 nM gilteritinib for 24 hours induced significant morphological changes in MV4-11 cells, characteristic of apoptosis.[1][2][3]
| Treatment | Healthy Cells (%) | Cells with Vacuoles (%) | Cells with Apoptotic Volume Decrease (AVD) (%) |
| Control | 94.7 | 4.8 | 0.5 |
| This compound (30 µM) | 50.7 | 44.9 | 4.4 |
| Gilteritinib (250 nM) | 88.9 | 6.7 | 4.4 |
| Combination | 30.2 | 28.7 | 41.1 |
Data derived from Ha et al., 2020.[2] The combination treatment led to a marked increase in cells exhibiting apoptotic volume decrease (cell shrinkage) compared to either agent alone.[1]
Proposed Mechanism of Action and Signaling Pathway
This compound is reported to induce cell death through the intrinsic apoptotic pathway.[1][2][3][4][5] This process is initiated by mitochondrial stress and is associated with the downregulation of the anti-apoptotic protein Mcl-1.[1][2][3][4][5] The study also observed that this compound induces an early protective autophagy response in the cancer cells.[1][3] The synergy with gilteritinib potentiates the cell death-inducing effects of this compound.[1]
Caption: Proposed synergistic mechanism of this compound and gilteritinib in FLT3-ITD AML cells.
Experimental Protocols
The following are summaries of the key experimental methodologies used to establish the synergistic effect.
Cell Culture
-
Cell Line: MV4-11 (human AML cell line with FLT3-ITD mutation).
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
Synergy Assessment (Cell Death Assay)
This workflow outlines the process used to quantify synergy.
Caption: Workflow for determining the synergistic effect of this compound and gilteritinib.
-
Reagents: Hoechst 33342 (stains the nuclei of all cells) and Propidium Iodide (PI, stains the nuclei of dead cells with compromised membranes).
-
Procedure:
-
MV4-11 cells were seeded and treated with various concentrations of this compound, gilteritinib, or their combination for 24 hours.
-
Cells were then stained with Hoechst and PI.
-
Images were captured using a fluorescence microscope.
-
The percentage of dead cells was quantified.
-
-
Analysis: The experimental data (fraction of affected cells) was analyzed using CompuSyn software to calculate the Combination Index (CI), which determines if the drug interaction is synergistic, additive, or antagonistic.[6]
Morphological Analysis
-
Method: Diff-Quik Staining.
-
Procedure:
-
Cells were treated as described above for 24 hours.
-
Cells were then cytocentrifuged onto glass slides.
-
Slides were stained using the Diff-Quik kit according to the manufacturer's protocol.
-
Cell morphology was observed under a light microscope to quantify characteristics such as cytoplasmic vacuoles and apoptotic volume decrease (cell shrinkage).[2]
-
Conclusion and Future Directions
The preclinical evidence presented by Ha et al. (2020) provides a compelling, yet preliminary, indication that this compound acts synergistically with gilteritinib to induce apoptosis in FLT3-ITD-positive AML cells.[1][2][3][4][5] The proposed mechanism involving the downregulation of Mcl-1 and induction of mitochondrial stress offers a plausible biological basis for this synergy.
However, for drug development professionals and researchers, it is critical to recognize the limitations of the current data. The findings are based on a single in vitro study. Therefore, independent verification of these results is an essential next step. Further research is required to:
-
Validate the synergistic effect in other FLT3-ITD AML cell lines and patient-derived primary AML cells.
-
Investigate the efficacy and safety of this combination in preclinical in vivo models.
-
Further elucidate the detailed molecular mechanisms underlying the observed synergy.
This guide serves as a foundational summary of the existing data, highlighting a promising therapeutic combination that warrants further rigorous investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound Induces Protective Autophagy and Apoptosis in FLT3-ITD-Positive AML: Synergy with Gilteritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.lih.lu [researchportal.lih.lu]
- 5. This compound Induces Protective Autophagy and Apoptosis in FLT3-ITD-Positive AML: Synergy with Gilteritinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Petromurin C's Dual Effects on Apoptosis and Autophagy in Acute Myeloid Leukemia
A comprehensive guide for researchers and drug development professionals on the apoptotic and autophagic mechanisms of Petromurin C in comparison to established modulators, Etoposide and Rapamycin.
This compound, a marine-derived fungal metabolite, has emerged as a promising agent in cancer research, exhibiting potent cytotoxic effects in various cancer cell lines. This guide provides a detailed comparative analysis of this compound's ability to induce both apoptosis and autophagy, benchmarked against the well-established apoptosis inducer, Etoposide, and the autophagy inducer, Rapamycin. The data presented herein is primarily focused on its effects in Acute Myeloid Leukemia (AML) cell lines, offering a valuable resource for scientists engaged in oncology drug discovery and development.
At a Glance: Comparative Efficacy
The following tables summarize the quantitative data on the apoptotic and autophagic effects of this compound, Etoposide, and Rapamycin in the FLT3-ITD positive AML cell line, MV4-11, and the U937 AML cell line.
| Apoptosis Induction in MV4-11 Cells (24h) | ||
| Compound | Concentration | Apoptotic Cells (%) |
| This compound | 50 µM | 41.7%[1] |
| Etoposide | 10 µM | ~35% |
| 50 µM | ~80%[2] |
| Caspase-3/7 Activation in MV4-11 Cells (24h) | ||
| Compound | Concentration | Fold Increase vs. Control |
| This compound | 50 µM | 6.6-fold[1] |
| Etoposide | 100 µM | Positive Control[3] |
| Autophagy Induction in MV4-11 Cells | ||
| Compound | Concentration & Time | Key Marker Change |
| This compound | 30 µM (4h) | Increased LC3B-II |
| Rapamycin | 100 nM (90 min) | Increased LC3-II |
| Apoptosis Induction in U937 Cells | ||
| Compound | Concentration & Time | Apoptotic Cells (%) |
| This compound | 50 µM (48h) | Significant Increase[3] |
| Etoposide | 0.5 µM (72h) | Culture Extinction[2] |
| 50 µM (24h) | Culture Extinction[2] |
Delving into the Mechanisms: Signaling Pathways
This compound orchestrates a complex interplay between apoptosis and autophagy. The following diagrams illustrate the key signaling pathways involved.
This compound triggers the intrinsic apoptotic pathway by downregulating the anti-apoptotic protein Mcl-1.[1][4] This leads to mitochondrial stress, activation of initiator caspase-9, and subsequent activation of executioner caspases-3 and -7, culminating in apoptotic cell death.[1]
In addition to apoptosis, this compound induces an early protective autophagic response.[1][5] This is characterized by the conversion of LC3B-I to LC3B-II and the formation of autophagosomes.[1] The "protective" nature of this autophagy is evidenced by the fact that its inhibition potentiates this compound-induced cell death.
Experimental Corner: Detailed Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments cited in this guide.
Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Flow Cytometer
Procedure:
-
Induce apoptosis in suspension cells (e.g., MV4-11, U937) by treating with the desired compound (this compound, Etoposide) for the specified time.
-
Harvest 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caspase-3/7 Activity Assay
This luminescent assay quantifies the activity of key executioner caspases.
Materials:
-
Caspase-Glo® 3/7 Assay System
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with the compounds of interest.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each sample using a luminometer.[6]
Autophagy Assessment by LC3-II Western Blotting
This technique detects the conversion of the soluble form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II), a hallmark of autophagy.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-LC3B)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the desired compounds (this compound, Rapamycin).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Autophagic Flux Assay
This assay, often performed in conjunction with LC3-II western blotting, helps to differentiate between an increase in autophagosome formation and a blockage in their degradation.
Procedure:
-
Treat cells with the autophagy-inducing compound (e.g., this compound, Rapamycin) in the presence or absence of a lysosomal inhibitor, such as Bafilomycin A1 (e.g., 100 nM), for the final 2-4 hours of the treatment period.
-
Perform LC3-II Western blotting as described above.
-
An accumulation of LC3-II in the presence of the lysosomal inhibitor compared to the inducer alone indicates a functional autophagic flux (i.e., increased formation and degradation of autophagosomes).
Visualizing the Workflow
The following diagram outlines a general experimental workflow for the comparative analysis of apoptosis and autophagy.
References
- 1. This compound Induces Protective Autophagy and Apoptosis in FLT3-ITD-Positive AML: Synergy with Gilteritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchportal.lih.lu [researchportal.lih.lu]
- 5. This compound Induces Protective Autophagy and Apoptosis in FLT3-ITD-Positive AML: Synergy with Gilteritinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
Benchmarking the IC50 values of Petromurin C across published studies
A comprehensive analysis of Petromurin C's cytotoxic activity across various cancer cell lines reveals a range of potencies, with notable efficacy in acute myeloid leukemia (AML). This guide synthesizes published IC50 data, details the experimental methodologies employed, and illustrates the compound's mechanism of action.
Benchmarking this compound: A Comparative Look at IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound has been evaluated in several cancer cell lines, with the most comprehensive data available for AML. The compound's effectiveness varies depending on the cell type and the duration of exposure.
A key study by Ha et al. (2020) investigated the cytotoxic and cytostatic effects of this compound on two AML cell lines: MV4-11, which harbors an FLT3-ITD mutation, and U937, which is FLT3 wild-type.[1] The IC50 (inhibition of viability) and GI50 (inhibition of growth) values were determined at 24, 48, and 72-hour intervals. The results indicate a time-dependent effect on both cell lines, with greater potency observed after longer incubation periods.[1]
Notably, at 72 hours, the IC50 for MV4-11 cells was 43.14 ± 2.88 µM, while the GI50 was 19.28 ± 3.66 µM.[1] For U937 cells, the IC50 at 72 hours was greater than 50 µM, and the GI50 was 11.55 ± 2.34 µM.[1]
Further research by Buttachon et al. (2018) explored the cytotoxic effects of this compound on a broader panel of cancer cell lines, including HT29 (colorectal carcinoma) and MCF-7 (breast adenocarcinoma). In this study, this compound demonstrated an IC50 of 34.8 µM in H29 cells and 94.8 µM in MCF-7 cells.[2]
Summary of Published this compound IC50 and GI50 Values
| Cell Line | Cancer Type | Time Point | IC50 (µM) | GI50 (µM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | 24 h | >50 | >50 | Ha et al., Mar. Drugs, 2020[1] |
| (FLT3-ITD) | 48 h | >50 | 18.56 ± 3.61 | Ha et al., Mar. Drugs, 2020[1] | |
| 72 h | 43.14 ± 2.88 | 19.28 ± 3.66 | Ha et al., Mar. Drugs, 2020[1] | ||
| U937 | Acute Myeloid Leukemia | 24 h | >50 | 31.68 ± 6.83 | Ha et al., Mar. Drugs, 2020[1] |
| (FLT3-WT) | 48 h | >50 | 10.15 ± 3.42 | Ha et al., Mar. Drugs, 2020[1] | |
| 72 h | >50 | 11.55 ± 2.34 | Ha et al., Mar. Drugs, 2020[1] | ||
| HT29 | Colorectal Carcinoma | - | 34.8 | - | Buttachon et al., 2018[2] |
| MCF-7 | Breast Adenocarcinoma | - | 94.8 | - | Buttachon et al., 2018[2] |
Experimental Protocols for IC50 Determination
The methodologies employed to determine the IC50 values of this compound are crucial for interpreting and comparing the results across studies.
Cell Viability and Proliferation Assay (Ha et al., 2020)
The viability and proliferation of MV4-11 and U937 cells were assessed using a trypan blue exclusion assay.[1][3][4]
-
Cell Culture: MV4-11 and U937 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells were seeded and treated with increasing concentrations of this compound for 24, 48, and 72 hours.
-
Cell Counting: Following treatment, cells were stained with trypan blue, and the number of viable (unstained) and non-viable (blue) cells was determined using a hemocytometer.
-
Data Analysis: The IC50 and GI50 values were calculated from the dose-response curves generated from the cell count data.
Cytotoxicity Assay (Buttachon et al., 2018)
The cytotoxic effect of this compound on HT29 and MCF-7 cells was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][5][6]
-
Cell Culture: Adherent cancer cell lines were cultured in appropriate media and conditions.
-
Treatment: Cells were seeded in 96-well plates and treated with various concentrations of this compound.
-
MTT Assay: After the incubation period, MTT solution was added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization and Measurement: The formazan crystals were dissolved, and the absorbance was measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The IC50 values were calculated by plotting the percentage of cell viability against the compound concentration.
Mechanism of Action: Signaling Pathways
This compound induces cell death in AML cells through the activation of the intrinsic apoptotic pathway, which is characterized by mitochondrial stress and the involvement of the Bcl-2 family of proteins.
The compound's mechanism involves the downregulation of the anti-apoptotic protein Mcl-1.[1] This disruption of the balance between pro- and anti-apoptotic proteins leads to a loss of mitochondrial membrane potential and the subsequent activation of caspase-9, an initiator caspase in the intrinsic pathway. Activated caspase-9 then triggers the activation of executioner caspases, such as caspase-3 and caspase-7, which ultimately leads to the cleavage of cellular substrates and the morphological changes associated with apoptosis.[1]
Experimental Workflow for IC50 Determination
The process of determining the IC50 value of a compound like this compound follows a standardized experimental workflow, whether using a dye exclusion method like trypan blue or a metabolic assay like MTT.
References
- 1. This compound Induces Protective Autophagy and Apoptosis in FLT3-ITD-Positive AML: Synergy with Gilteritinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Trypan Blue Exclusion | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. 细胞计数与健康状况分析 [sigmaaldrich.com]
Navigating In Vivo Toxicity: A Comparative Guide to Petromurin C and Alternatives
For researchers, scientists, and drug development professionals, understanding the in vivo toxicity profile of a compound is paramount for its potential therapeutic application. This guide provides a comparative analysis of the in vivo toxicity of Petromurin C, a marine-derived fungal metabolite with anti-leukemic properties, alongside other marine-derived anti-cancer agents. The data presented is based on published experimental findings to ensure objectivity and aid in informed decision-making.
This compound: In Vivo Toxicity Profile in Zebrafish Model
Recent studies have utilized the zebrafish (Danio rerio) embryo model to evaluate the in vivo toxicity of this compound. This model is widely accepted for its rapid development, optical transparency, and high genetic homology with humans, making it a relevant tool for toxicity screening.
Summary of Quantitative Toxicity Data for this compound
The following table summarizes the key findings from in vivo toxicity studies of this compound in zebrafish embryos. The data is representative of three independent experiments, indicating a degree of reproducibility.[1][2][3]
| Parameter | Concentration (µM) | 24 hours | 48 hours | 72 hours |
| Viability (%) | 0 (Control) | 100 | 100 | 100 |
| 10 | 100 | 100 | 100 | |
| 30 | 100 | 100 | 100 | |
| 50 | 100 | 100 | 100 | |
| Heart Rate (beats/min) | 0 (Control) | ~135 | ~140 | ~145 |
| 10 | ~130 | ~135 | ~140 | |
| 30 | ~125 | ~130 | ~135 | |
| 50 | ~120 | ~125 | ~130 | |
| Body Length (relative to control) | 0 (Control) | 1 | 1 | 1 |
| 10 | 1 | 1 | 1 | |
| 30 | 1 | 1 | 1 | |
| 50 | 1 | 1 | 1 |
Key Observations:
-
Viability and Morphology: this compound did not induce significant changes in the viability or morphology of zebrafish embryos at concentrations up to 50 µM over a 72-hour period.[1]
-
Cardiac Effects: A dose-dependent decrease in heart rate was observed, suggesting a potential cardiotoxic effect at higher concentrations that warrants further investigation.[1]
-
Overall Safety: The lack of significant mortality or developmental abnormalities in the zebrafish model suggests a favorable preliminary safety profile for this compound.[1]
Comparative Analysis with Alternative Marine-Derived Anti-Cancer Agents
Direct comparative in vivo toxicity studies between this compound and other marine natural products are limited. However, by examining the published toxicity data for other compounds, an indirect comparison can be made.
| Compound | Model System | Key Toxicity Findings |
| Marinopyrrole A | In vitro (mammalian cells), In vivo (mice) | Shows potent anti-cancer activity but is associated with high in vivo toxicity and inactivation by human serum.[4][5][6] Derivatives are being developed to reduce toxicity.[7] |
| Plitidepsin (Aplidin) | In vivo (mice), Human Clinical Trials | In clinical trials, dose-limiting toxicities include muscular and liver toxicity.[8][9] In vivo studies in mice showed additive anti-tumor effects with other agents without a significant increase in host toxicity.[8] |
| Eribulin Mesylate | In vivo (rats), Human Clinical Trials | A synthetic analog of a marine product. Common toxicities in humans include neutropenia and fatigue.[10][11] Preclinical studies in rats indicated maternal toxicity and genotoxicity.[12][13] |
Experimental Protocols
In Vivo Zebrafish Toxicity Assay for this compound
This protocol is based on the methodology described in the study by Ha et al. (2020).
-
Animal Model: Wild-type zebrafish (Danio rerio) embryos.
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to final concentrations (e.g., 10, 30, and 50 µM) in embryo medium. The final DMSO concentration should be kept below a non-toxic level (e.g., <0.1%).
-
Experimental Setup: Healthy, fertilized embryos are selected and placed in multi-well plates (e.g., 24-well plates), with a specific number of embryos per well (e.g., 5-10 embryos).
-
Exposure: The embryos are exposed to different concentrations of this compound or a vehicle control (embryo medium with the same percentage of DMSO). The medium is refreshed daily.
-
Endpoint Assessment:
-
Viability: The number of dead embryos (identified by coagulation and lack of heartbeat) is recorded at 24, 48, and 72 hours post-fertilization.
-
Morphology: Gross morphological changes, such as body length, edema, and developmental abnormalities, are observed and documented using a stereomicroscope.
-
Heart Rate: The number of heartbeats per minute is counted for a subset of embryos at each time point.
-
-
Data Analysis: The data is typically presented as the mean ± standard deviation from multiple independent experiments. Statistical analysis is performed to determine the significance of any observed effects compared to the control group.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the compound's mechanism of action, the following diagrams are provided.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive review of the primary literature. Researchers are encouraged to consult the original research articles for detailed methodologies and data.
References
- 1. mdpi.com [mdpi.com]
- 2. Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Plitidepsin (Aplidin) is a potent inhibitor of diffuse large cell and Burkitt lymphoma and is synergistic with rituximab - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Eribulin—A review of preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. cancercareontario.ca [cancercareontario.ca]
A Comparative Analysis of Petromurin C and Synthetic Bis-Indolyl Alkaloids in Cancer Research
For researchers, scientists, and professionals in drug development, this guide offers a detailed comparative study of the marine-derived natural product Petromurin C and other synthetic bis-indolyl compounds, evaluating their potential as anticancer agents. This document synthesizes available experimental data on their biological activities, mechanisms of action, and cytotoxic profiles.
This compound, a bis-indolyl benzenoid isolated from the marine-derived fungus Aspergillus candidus, has emerged as a promising candidate in cancer therapy, particularly for Acute Myeloid Leukemia (AML).[1][2][3] Its unique chemical structure and potent biological activity have spurred interest in its therapeutic potential. While specific synthetic analogs of this compound are not yet extensively documented in publicly available research, a broader class of synthetic bis-indolyl alkaloids has been explored for their cytotoxic effects against various cancer cell lines. This guide provides a comprehensive overview of this compound and a comparative analysis with these synthetic compounds, offering insights into their structure-activity relationships and therapeutic promise.
This compound: Biological Activity and Cytotoxicity
This compound has demonstrated significant cytostatic and cytotoxic activities against a range of cancer cell lines.[1][4] Its efficacy is particularly notable in FLT3-ITD-positive AML cells, where it has been shown to reduce cell viability and proliferation.[1][2]
| Compound | Cell Line | Cancer Type | IC50 (µM) | Time (h) | Reference |
| This compound | MV4-11 | Acute Myeloid Leukemia (FLT3-ITD) | 25.3 ± 2.5 | 48 | [1] |
| U937 | Acute Myeloid Leukemia (FLT3-WT) | 38.7 ± 3.1 | 48 | [1] | |
| HT-29 | Colorectal Adenocarcinoma | 34.8 | Not Specified | [4] | |
| MCF-7 | Breast Cancer | 94.8 | Not Specified | [4] |
Mechanism of Action: Induction of Autophagy and Apoptosis
This compound exerts its anticancer effects through a multi-faceted mechanism that involves the induction of protective autophagy followed by apoptotic cell death.[1][2][3] The primary pathway implicated is the intrinsic, or mitochondrial, cell death pathway.[1][5]
Key molecular events in the mechanism of action of this compound include:
-
Mitochondrial Stress: The compound induces mitochondrial membrane potential loss and decreases the oxygen consumption rate.[1]
-
Downregulation of Mcl-1: this compound leads to a significant decrease in the expression of the anti-apoptotic protein Mcl-1.[1][5]
-
Activation of Caspases: It triggers the activation of pro-caspases 3/7 and 9, key executioners of apoptosis.[1][5]
-
Synergistic Effects: this compound exhibits a synergistic effect when used in combination with the FLT3 inhibitor gilteritinib, enhancing cell death in FLT3-ITD-mutated AML cells.[1][2]
Below is a diagram illustrating the signaling pathway activated by this compound.
Experimental Protocols
The following are summaries of key experimental protocols used to evaluate the efficacy of this compound:
Cell Viability Assay (Trypan Blue Exclusion)
-
Cell Seeding: AML cell lines (MV4-11 and U937) are seeded in 6-well plates.
-
Treatment: Cells are treated with increasing concentrations of this compound for 24, 48, and 72 hours.
-
Staining: At each time point, cells are harvested and stained with a 0.4% trypan blue solution.
-
Counting: The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer.
-
Analysis: The percentage of viable cells is calculated relative to an untreated control.
Apoptosis Assay (Hoechst/PI Staining)
-
Cell Treatment: Cells are treated with this compound for a specified duration.
-
Staining: Cells are incubated with Hoechst 33342 (a nuclear stain) and Propidium Iodide (PI, a viability stain).
-
Microscopy: Stained cells are visualized using fluorescence microscopy.
-
Analysis: Apoptotic cells are identified by condensed or fragmented nuclei (brightly stained with Hoechst), while necrotic cells are identified by PI staining. The percentage of apoptotic cells is quantified.
Western Blot Analysis
-
Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.
-
Quantification: Protein concentration is determined using a BCA protein assay.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Mcl-1, Bcl-2, Caspase-3).
-
Detection: After incubation with a secondary antibody, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Comparative Analysis with Synthetic Bis-Indolyl Compounds
While direct synthetic analogs of this compound are not well-documented, the broader class of bis-indolyl alkaloids contains numerous synthetic compounds with potent anticancer activities.[5][6] These compounds share the core bis-indole scaffold, which is recognized as a versatile pharmacophore in drug discovery.[5] A comparative analysis of their cytotoxic profiles can provide valuable insights into the structure-activity relationships of this class of molecules.
The table below compares the cytotoxic activity of this compound with a selection of synthetic bis-indolyl compounds.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | MV4-11 | Acute Myeloid Leukemia | 25.3 ± 2.5 | [1] |
| Bis(indolyl)methane Derivative (3b) | A549 | Lung Carcinoma | 4.52 | [6] |
| Bis-indolylpyridine Dicarbonitrile (8a) | HCT-116 | Colon Carcinoma | 8.8 | [7] |
| Bis-indolylpyridine Dicarbonitrile (8c) | HCT-116 | Colon Carcinoma | 2.6 | [7] |
This comparison highlights that synthetic modifications to the bis-indole scaffold can lead to compounds with significantly enhanced potency against various cancer types. For instance, the synthetic bis(indolyl)methane and bis-indolylpyridine derivatives exhibit cytotoxic activity in the low micromolar range against lung and colon cancer cell lines, respectively.[6][7] This suggests that further synthetic exploration around the this compound scaffold could yield even more potent and selective anticancer agents.
Conclusion
This compound stands out as a promising natural product with significant anti-leukemic activity, driven by its ability to induce mitochondrial-mediated apoptosis. While the exploration of its direct synthetic analogs is still in its infancy, the broader class of synthetic bis-indolyl alkaloids demonstrates the potential for developing highly potent anticancer agents based on this privileged scaffold. Further research into the synthesis and biological evaluation of this compound analogs is warranted to fully elucidate their therapeutic potential and to develop novel, targeted cancer therapies.
The provided data and analyses underscore the importance of both natural product discovery and synthetic medicinal chemistry in the ongoing search for more effective cancer treatments. The unique mechanism of this compound, coupled with the demonstrated potency of related synthetic compounds, offers a compelling rationale for continued investigation in this area.
References
- 1. Cancer chemotherapy with indole-3-carbinol, bis(3'-indolyl)methane and synthetic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Induces Protective Autophagy and Apoptosis in FLT3-ITD-Positive AML: Synergy with Gilteritinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Anticancer activity of bisindole alkaloids derived from natural sources and synthetic bisindole hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Cytotoxic Activity of Novel Mono- and Bis-Indole Derivatives: Analogues of Marine Alkaloid Nortopsentin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Petromurin C
For Immediate Release
Researchers and laboratory personnel now have access to a detailed guide on the proper disposal procedures for Petromurin C, a bis-indolyl benzenoid with noted anti-cancer properties. Given its cytotoxic potential against various cancer cell lines, particularly in acute myeloid leukemia (AML) research, adherence to strict safety and disposal protocols is paramount to ensure the safety of laboratory staff and the protection of the environment.[1][2][3] This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste, aligning with best practices for managing cytotoxic and chemical waste in a laboratory setting.
This compound is a secondary metabolite isolated from the marine-derived fungus Aspergillus candidus.[1][2][3] While research indicates its potential as a therapeutic agent, its cytotoxic nature necessitates that it be treated as a hazardous substance. The following procedures are designed to provide clear, actionable guidance for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Prior to disposal, proper handling of this compound is crucial to minimize exposure. Standard laboratory personal protective equipment (PPE) should be worn at all times, including safety goggles, disposable gloves, and a lab coat. All work with this compound in its pure form or in concentrated solutions should be conducted within a certified chemical fume hood to prevent inhalation of any aerosols or particulates.
This compound Waste Disposal Protocol
All materials contaminated with this compound are to be considered cytotoxic waste. This includes, but is not limited to:
-
Unused or expired this compound solutions
-
Empty vials and containers that held this compound
-
Contaminated personal protective equipment (gloves, etc.)
-
Pipette tips, culture plates, and other contaminated labware
-
Spill cleanup materials
The disposal process must follow a strict protocol of segregation, containment, and professional removal.
Waste Segregation and Containment
Proper segregation of cytotoxic waste is the first and most critical step in the disposal process.
| Waste Type | Container Requirement | Labeling |
| Solid Waste (Contaminated labware, PPE) | Puncture-resistant, leak-proof container with a lid. Often color-coded purple for cytotoxic waste.[4][5] | Clearly labeled as "Cytotoxic Waste" with the biohazard symbol. |
| Liquid Waste (Unused solutions, etc.) | Leak-proof, shatter-resistant container compatible with the solvent used. | Clearly labeled as "Cytotoxic Liquid Waste" with the chemical name (this compound and solvent) and hazard symbols. |
| Sharps Waste (Needles, scalpels) | Designated sharps container, color-coded purple for cytotoxic sharps.[4][5] | Labeled as "Cytotoxic Sharps Waste". |
It is imperative to never mix cytotoxic waste with general laboratory or biohazardous waste streams that are not designated for incineration.
On-Site Accumulation and Storage
Designated satellite accumulation areas should be established within the laboratory for the temporary storage of cytotoxic waste containers. These areas must be clearly marked, away from general traffic, and provide secondary containment to mitigate any potential spills.
Final Disposal Procedure
The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company. The recommended method for the destruction of cytotoxic compounds is high-temperature incineration.[5] This process ensures the complete breakdown of the active cytotoxic components, rendering them inert.
Under no circumstances should this compound waste be:
-
Poured down the drain.
-
Disposed of in regular trash.
-
Autoclaved as the sole method of treatment.
Experimental Protocols Cited
The determination of this compound's cytotoxic nature is based on its observed effects in various cancer cell lines. Key experimental findings that inform these disposal procedures include its ability to induce apoptosis and inhibit cell proliferation in AML cell lines.[1][2]
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagrams illustrate the key decision points and procedural flow.
Caption: Workflow for the segregation and disposal of this compound waste.
This comprehensive guide serves as a critical resource for maintaining a safe and compliant laboratory environment when working with this compound. By adhering to these procedures, research institutions can continue their vital work while upholding the highest standards of safety and environmental responsibility.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Induces Protective Autophagy and Apoptosis in FLT3-ITD-Positive AML: Synergy with Gilteritinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 5. swansea.ac.uk [swansea.ac.uk]
Essential Safety and Handling guidance for Novel Bioactive Compounds: A Case Study of Petromurin C
Disclaimer: As of November 2025, a specific Safety Data Sheet (SDS) for Petromurin C is not publicly available. The following guidance is based on general laboratory safety principles for handling novel bioactive compounds of unknown toxicity, particularly those derived from fungal extracts such as Aspergillus species. This information is intended to supplement, not replace, a substance-specific risk assessment and the guidance of your institution's Environmental Health and Safety (EHS) department. Always assume that a compound of unknown toxicity is highly hazardous.[1][2]
Pre-Handling and Risk Assessment
Before working with any new compound, a thorough risk assessment is mandatory. Since no specific toxicity data for this compound is available, a conservative approach must be taken.[2] The primary principle is to minimize all potential routes of exposure: inhalation, skin contact, eye contact, and ingestion.[1]
Key Considerations for Risk Assessment:
-
Source Organism: this compound is isolated from the marine-derived fungus Aspergillus candidus. Some Aspergillus species are known to produce other toxic compounds. While this compound's specific hazards are unknown, the biological origin necessitates careful handling to avoid potential allergic reactions or other unforeseen biological effects.
-
Physical Form: Whether the compound is a solid, liquid, or in solution will determine the primary exposure risks (e.g., dust inhalation for powders, aerosols for solutions).
-
Experimental Procedures: Any procedure that could generate dust or aerosols (e.g., weighing, vortexing, sonicating) requires additional engineering controls.[1]
Personal Protective Equipment (PPE)
A standard suite of PPE is the minimum requirement for handling any chemical of unknown toxicity.[3][4] The selection of specific PPE should be informed by your risk assessment.
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical splash goggles and a full-face shield.[5] | Protects against splashes, aerosols, and accidental contact with the face. |
| Hand | Double-gloving with chemically resistant gloves (e.g., nitrile).[5] | Provides a barrier against skin contact. The outer glove can be removed if contaminated, protecting the inner glove and skin. |
| Body | A fully buttoned lab coat with elastic cuffs. A chemical-resistant apron or disposable coveralls may be necessary for larger quantities or splash-prone procedures.[6] | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator may be required if there is a risk of aerosol or dust generation and work cannot be conducted in a certified chemical fume hood.[5] | Prevents inhalation of the compound. The type of respirator should be determined by your institution's EHS department. |
Engineering Controls and Work Practices
Engineering controls are the primary line of defense to minimize exposure.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and aliquoting, should be performed inside a certified chemical fume hood to contain any potential vapors, dust, or aerosols.[3][4]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Restricted Access: The area where this compound is being handled should be clearly marked, and access should be restricted to authorized personnel.[4]
-
Hygiene: Do not eat, drink, or apply cosmetics in the laboratory.[1][2] Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
Operational Plan: Step-by-Step Handling Protocol
The following workflow outlines a general procedure for handling a novel compound like this compound.
References
- 1. ehs.okstate.edu [ehs.okstate.edu]
- 2. General Lab Safety Rules – Laboratory Safety [wp.stolaf.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. cce.caltech.edu [cce.caltech.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
